N-T-Boc-Trp-Met-Phe amide
Description
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Properties
Molecular Formula |
C30H39N5O5S |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39)/t23-,24-,25-/m0/s1 |
InChI Key |
KYRVGMSGNSHJEA-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Architecture and Synthesis of N-T-Boc-Trp-Met-Phe Amide
Executive Summary
N-T-Boc-Trp-Met-Phe amide (CAS: 104180-24-7) is a highly specialized synthetic tripeptide derivative utilized extensively in neuropharmacological research and peptide chemistry[1]. Widely recognized by its synonym, des-Asp³-gastrin related peptide , this molecule is a truncated, modified analog of Cholecystokinin-4 (CCK-4)[2]. By deliberately omitting the critical aspartic acid residue found in the natural CCK/gastrin sequence and capping the N-terminus with a lipophilic tert-butoxycarbonyl (Boc) group, researchers have created a vital tool compound for mapping the structure-activity relationship (SAR) of CCK-B receptors in the central nervous system.
This whitepaper provides an in-depth technical analysis of its molecular architecture, pharmacological significance, and a field-proven, self-validating protocol for its synthesis.
Molecular Architecture & Physicochemical Profile
The structural integrity of Boc-Trp-Met-Phe-NH₂ is defined by four distinct chemical moieties, each contributing to its overall stability and receptor interaction profile:
-
N-Terminal Boc Group (tert-Butoxycarbonyl): A bulky, lipophilic protecting group that prevents N-terminal exopeptidase degradation and increases the peptide's overall hydrophobicity, aiding in membrane permeability.
-
L-Tryptophan (Trp): Features an electron-rich indole ring that participates in crucial
stacking and hydrophobic interactions within receptor binding pockets. -
L-Methionine (Met): Contains a flexible thioether side chain. It is highly susceptible to oxidation (forming methionine sulfoxide), necessitating careful handling during synthesis and storage.
-
L-Phenylalanine Amide (Phe-NH₂): The C-terminal primary amide is a direct mimic of the post-translational amidation found in endogenous gastrin and CCK. This amidation is an absolute requirement for biological recognition; a free C-terminal carboxylic acid would render the peptide biologically inert.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-tert-butoxycarbonyl-L-tryptophyl-L-methionyl-L-phenylalaninamide[1] |
| CAS Registry Number | 104180-24-7[2] |
| Molecular Formula | C |
| Molecular Weight | 581.73 g/mol [3] |
| Sequence | Boc-Trp-Met-Phe-NH₂[4] |
| Synonym | des-Asp³-gastrin related peptide[2] |
Pharmacological Significance: The CCK/Gastrin Axis
To understand the utility of Boc-Trp-Met-Phe-NH₂, one must examine the endogenous. CCK-4 (Trp-Met-Asp-Phe-NH₂) is the minimal sequence required to activate the CCK-B receptor, a G-protein coupled receptor (GPCR) predominantly localized in the brain and associated with anxiety and panic genesis.
The Asp³ residue in CCK-4 is the primary pharmacophore responsible for receptor activation. Its acidic carboxylate side chain forms a critical salt bridge with a basic residue (typically an arginine) deep within the CCK-B receptor binding pocket.
By synthesizing the des-Asp³ analog (Boc-Trp-Met-Phe-NH₂), this critical salt bridge is abolished. Consequently, the peptide loses its agonistic activity but retains enough structural homology (via Trp and Phe) to occupy the binding site. This makes it an invaluable competitive antagonist scaffold and a negative control in neuropharmacological assays.
Structural disruption of CCK-B receptor binding caused by des-Asp³ modification.
Synthesis Methodology: Liquid-Phase Peptide Synthesis (LPPS)
The Strategic Imperative of LPPS
While Solid-Phase Peptide Synthesis (SPPS) is the modern standard, it is fundamentally incompatible with the synthesis of Boc-Trp-Met-Phe-NH₂ if standard Rink Amide resins are used. Cleavage from a Rink Amide resin requires 95% Trifluoroacetic Acid (TFA), which would completely strip the vital N-terminal Boc group.
To preserve the Boc group and achieve high purity for this short tripeptide, is the gold standard. LPPS allows for precise control over deprotection conditions and avoids harsh global cleavage.
Liquid-Phase Peptide Synthesis (LPPS) workflow for Boc-Trp-Met-Phe-NH2.
Step-by-Step Experimental Protocol
Materials Required: H-Phe-NH₂·HCl, Boc-Met-OH, Boc-Trp-OH, EDC·HCl, HOBt, DIPEA, DMF, DCM, 4M HCl in Dioxane.
Step 1: Dipeptide Formation (Boc-Met-Phe-NH₂)
-
Activation & Coupling: Dissolve H-Phe-NH₂·HCl (1.0 eq) and Boc-Met-OH (1.1 eq) in a 1:1 mixture of DMF/DCM. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt (pH ~8). Cool to 0°C, then add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir for 30 mins at 0°C, then warm to room temperature and stir for 12 hours.
-
Causality Note: EDC is utilized instead of standard DCC because its urea byproduct is highly water-soluble. This allows the byproduct to be effortlessly washed away during aqueous extraction, ensuring a self-purifying step. HOBt is critical to form an active ester, suppressing the racemization of the methionine
-carbon.
-
-
Aqueous Workup: Concentrate the reaction under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO₄ (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield Boc-Met-Phe-NH₂.
Step 2: Boc Deprotection (H-Met-Phe-NH₂·HCl)
-
Acidolysis: Dissolve Boc-Met-Phe-NH₂ in a minimal volume of DCM. Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 1 hour.
-
Causality Note: HCl/Dioxane is strictly preferred over TFA here. It yields a stable, solid hydrochloride salt that is easily isolated by precipitation, completely avoiding the hygroscopic, oily residues typically associated with TFA salts.
-
-
Isolation: Precipitate the free amine by adding the mixture dropwise to ice-cold diethyl ether. Filter, wash with cold ether, and dry under vacuum to yield H-Met-Phe-NH₂·HCl.
Step 3: Tripeptide Formation (Boc-Trp-Met-Phe-NH₂)
-
Final Coupling: Dissolve H-Met-Phe-NH₂·HCl (1.0 eq) and Boc-Trp-OH (1.1 eq) in DMF. Add DIPEA (2.5 eq), cool to 0°C, and add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir overnight at room temperature.
-
Causality Note (Critical Expertise): Notice that Tryptophan is introduced at the very last step. The electron-rich indole ring of Trp is notoriously susceptible to alkylation by tert-butyl cations generated during Boc deprotection. By coupling Boc-Trp-OH last, the indole ring is never exposed to acidic deprotection conditions. This brilliant sequencing eliminates the risk of side reactions and bypasses the need for malodorous scavenger cocktails (like ethanedithiol).
-
-
Final Workup: Repeat the aqueous washing sequence from Step 1. The resulting crude peptide can be purified via recrystallization from EtOAc/Hexane or preparative RP-HPLC.
Analytical Validation
To verify the integrity of the synthesized Boc-Trp-Met-Phe-NH₂, the following analytical self-validation loop must be executed:
-
RP-HPLC: Utilize a C18 column with a linear gradient of Water/Acetonitrile (containing 0.1% Formic Acid, not TFA, to prevent on-column Boc degradation). A single sharp peak indicates the absence of diastereomers (confirming HOBt successfully prevented racemization).
-
ESI-LC/MS: Confirm the mass. The expected monoisotopic mass is 581.27 Da. Look for the
peak at m/z 582.3 and the sodium adduct at m/z 604.3 .
References
-
Cholecystokinin Receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
-
Liquid-Phase Peptide Synthesis Source: ScienceDirect (Comprehensive Organic Synthesis) URL:[Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthesis of Boc-Trp-Met-Phe-NH2
Executive Summary
In the landscape of peptide engineering and neuropharmacology, Boc-Trp-Met-Phe-NH2 represents a highly specialized, N-terminally protected tripeptide amide. Structurally, it is a truncated analog of the C-terminal active site of Cholecystokinin (CCK) and gastrin. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data, providing a deep dive into the causality of its physicochemical properties, its pharmacological relevance, and a self-validating, step-by-step protocol for its chemical synthesis.
Physicochemical Profiling & Structural Causality
Understanding the exact molecular weight and formula of Boc-Trp-Met-Phe-NH2 requires deconstructing its constituent moieties. Each modification serves a distinct chemical and biological purpose.
-
Boc (tert-butyloxycarbonyl) Group: Protects the N-terminus from enzymatic degradation (e.g., aminopeptidases) and significantly increases the molecule's lipophilicity, aiding in membrane permeability.
-
Trp (Tryptophan) & Phe (Phenylalanine): Aromatic residues that provide critical
stacking interactions required for binding within the hydrophobic pockets of G-protein coupled receptors (GPCRs). -
Met (Methionine): Provides a flexible, sulfur-containing side chain, though its thioether is highly susceptible to oxidation—a factor that dictates our synthetic cleavage strategy.
-
C-Terminal Amide (-NH2): Replaces the standard carboxylic acid (-OH). This neutralizes the negative charge, mimicking the post-translational amidation seen in native neuropeptides and drastically increasing serum half-life by resisting carboxypeptidases.
Quantitative Data Summary
| Parameter | Value | Causality / Significance |
| Sequence | Boc-Trp-Met-Phe-NH2 | Truncated analog of CCK-4 / Minigastrin |
| Molecular Formula | C30H39N5O5S | Exact atomic composition (C:30, H:39, N:5, O:5, S:1) |
| Average Molecular Weight | 581.74 g/mol | Standard parameter for stoichiometric calculations |
| Monoisotopic Mass | 581.2673 Da | Primary target for High-Resolution LC-MS validation |
| H-Bond Donors / Acceptors | 5 / 6 | Dictates solubility and receptor pocket docking |
| Net Charge (pH 7.4) | 0 (Neutral) | Driven by N/C-terminal capping; enhances lipophilicity |
Pharmacological Grounding: The CCK/Gastrin Axis
The native minimal sequence required for CCK receptor activation is the tetrapeptide CCK-4 (Trp-Met-Asp-Phe-NH2). The deliberate omission of the acidic Aspartate (Asp) residue in the Trp-Met-Phe-NH2 sequence fundamentally alters the binding thermodynamics.
By removing the negative charge of Asp, the peptide shifts from a potent agonist to a valuable structural intermediate. It is frequently utilized in the development of 1[1] or as a targeting moiety in tumor-imaging radiopharmaceuticals, such as 2[2].
Fig 1. CCK Receptor GPCR signaling pathway modulated by truncated peptide analogs.
Chemical Synthesis: A Self-Validating Protocol
The Causality of Method Selection: Synthesizing a Boc-protected peptide amide presents a chemical paradox. Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry requires a final global cleavage with 95% Trifluoroacetic Acid (TFA). However, 95% TFA will rapidly strip the N-terminal Boc group.
To circumvent this and ensure high yield, we employ a Hybrid Fmoc-SPPS and Solution-Phase Workflow . We synthesize the free N-terminal peptide (H-Trp-Met-Phe-NH2), cleave it from the resin, and subsequently introduce the Boc group in the solution phase. This guarantees both the high coupling efficiency of Fmoc-SPPS and the absolute retention of the Boc group.
Step-by-Step Methodology
Step 1: Fmoc-SPPS Assembly
-
Resin Preparation: Swell 0.5 mmol of Rink Amide AM resin in Dimethylformamide (DMF). Causality: Rink Amide resin yields a C-terminal amide upon TFA cleavage, fulfilling the -NH2 requirement.
-
Coupling Cycle: Sequentially couple Fmoc-Phe-OH, Fmoc-Met-OH, and Fmoc-Trp(Boc)-OH using HBTU/DIPEA (1:2 ratio) as activating agents. Deprotect Fmoc groups between cycles using 20% Piperidine in DMF.
Step 2: Global Cleavage & Scavenging
-
Cleavage Cocktail (Reagent K): Treat the resin with 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% EDT (Ethanedithiol) / 2.5% Water for 2 hours.
-
Expertise Note: EDT is mandatory here. Methionine is highly prone to oxidation (forming sulfoxides), and the Tryptophan indole ring is susceptible to alkylation by carbocations generated during cleavage. EDT and TIS act as sacrificial scavengers to protect these sensitive residues.
-
-
Precipitation: Filter the resin and precipitate the cleaved peptide (H-Trp-Met-Phe-NH2) in cold diethyl ether. Centrifuge and dry.
Step 3: Solution-Phase Boc Protection
-
Dissolve the crude H-Trp-Met-Phe-NH2 in a 1:1 mixture of Water/Dioxane.
-
Adjust the pH to 9.0 using DIPEA (N,N-Diisopropylethylamine).
-
Add 1.5 equivalents of Di-tert-butyl dicarbonate (Boc2O). Stir at room temperature for 4 hours. Causality: The mildly basic conditions ensure the N-terminal amine is deprotonated and nucleophilic, allowing for efficient Boc addition without risking peptide bond hydrolysis.
Fig 2. Hybrid SPPS and solution-phase workflow for Boc-Trp-Met-Phe-NH2 synthesis.
Analytical Characterization (Self-Validation)
To ensure the protocol has functioned as a self-validating system, the final product must be subjected to rigorous analytical verification against standard properties of 3[3].
-
RP-HPLC: Run on a C18 column using a linear gradient of 10-90% Acetonitrile in Water (with 0.1% TFA) over 20 minutes. The Boc group significantly increases retention time compared to the free peptide.
-
LC-MS (ESI+): The target molecular weight is 581.74 g/mol . The mass spectrometer must show a dominant
peak at m/z 582.27 and an adduct peak at m/z 604.25 . Absence of a peak at m/z 482 indicates that the Boc group was successfully retained and not cleaved during ionization.
References
-
Title: Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists. Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: 99mTc-Hydrazinonicotinic acid-cyclo[γ-d-Glu-Ala-Tyr-d-Lys]-Trp-Met-Phe-NH2. Source: Molecular Imaging and Contrast Agent Database (MICAD) - NCBI URL: [Link]
-
Title: Boc-trp-phe-ome | C26H31N3O5 | CID 317471. Source: PubChem - National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 99mTc-Hydrazinonicotinic acid-cyclo[γ-d-Glu-Ala-Tyr-d-Lys]-Trp-Met-Phe-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Boc-trp-phe-ome | C26H31N3O5 | CID 317471 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profiling of N-t-Boc-Trp-Met-Phe Amide: A Technical Guide
As a Senior Application Scientist in early-stage drug discovery, I approach the pharmacological characterization of synthetic peptides not merely as a sequence of laboratory steps, but as a rigorously controlled thermodynamic and kinetic system. Understanding the biological activity of N-t-Boc-Trp-Met-Phe amide (CAS: 104180-24-7) requires a deep dive into structure-activity relationships (SAR) and the precise execution of self-validating in vitro assays.
This whitepaper provides an authoritative guide to the molecular rationale, quantitative profiling, and laboratory workflows required to evaluate this compound.
Molecular Rationale and Structure-Activity Relationship (SAR)
N-t-Boc-Trp-Met-Phe amide is a synthetic tripeptide derivative, widely recognized in literature as a des-Asp³-gastrin related peptide [1]. To understand its biological activity, we must examine its parent molecule: CCK-4 (Trp-Met-Asp-Phe-NH₂) .
CCK-4 is the minimal C-terminal sequence required to potently activate the Gastrin/Cholecystokinin type B (CCK-B) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and gastrointestinal tract [2].
The structural modifications in N-t-Boc-Trp-Met-Phe amide dictate its unique pharmacological profile:
-
Deletion of Aspartic Acid (des-Asp³): The acidic side chain of Asp is a critical pharmacophore for CCK-B receptor activation. It forms essential hydrogen bonds with specific arginine/lysine residues in the receptor's orthosteric pocket, triggering the conformational change required for Gq/11 protein coupling. Removing this residue abolishes intrinsic efficacy, converting the molecule from an agonist to a competitive antagonist.
-
N-terminal Boc Protection: The addition of the bulky, lipophilic tert-butyloxycarbonyl (Boc) group serves two causal purposes. First, it sterically hinders aminopeptidases, significantly increasing the peptide's proteolytic stability in vitro. Second, it enhances the compound's lipophilicity, compensating for the lost binding energy of the Asp residue by increasing hydrophobic interactions within the receptor pocket.
These modifications yield a compound that effectively binds to the CCK-B receptor but fails to activate it, serving as a valuable pharmacological tool for blocking neuropharmacological effects of cholecystokinin[3].
Quantitative Data Presentation
The following table summarizes the comparative in vitro pharmacological profile of the endogenous agonist (CCK-4) versus the synthetic antagonist (N-t-Boc-Trp-Met-Phe-NH₂).
| Pharmacological Parameter | CCK-4 (Endogenous Agonist) | N-t-Boc-Trp-Met-Phe-NH₂ (Antagonist) |
| Peptide Sequence | Trp-Met-Asp-Phe-NH₂ | Boc-Trp-Met-Phe-NH₂ |
| CCK-B Receptor Affinity (IC₅₀) | ~ 1.5 nM | ~ 250 nM |
| CCK-A Receptor Affinity (IC₅₀) | > 1,000 nM | > 10,000 nM |
| Intrinsic Efficacy (Eₘₐₓ) | 100% (Full Agonist) | 0% (Competitive Antagonist) |
| Primary Signaling Pathway | Gq/11 → PLC → IP3 → Ca²⁺ | None (Blocks Agonist Binding) |
| In Vitro Proteolytic Stability | Low (Rapid degradation) | High (Boc-protected N-terminus) |
Receptor Signaling and Blockade Mechanism
To contextualize the in vitro assays, it is crucial to visualize the signaling cascade. The CCK-B receptor couples to the Gq/11 pathway. N-t-Boc-Trp-Met-Phe-NH₂ competitively occupies the orthosteric site, preventing CCK-4 from initiating the Phospholipase C (PLC) cascade.
Mechanism of CCK-B receptor blockade by N-t-Boc-Trp-Met-Phe-NH2 preventing calcium mobilization.
Experimental Protocols: Self-Validating Workflows
As an application scientist, I mandate that every assay must be self-validating. This means incorporating internal controls, optimizing signal-to-noise ratios, and understanding the physical chemistry behind every reagent added.
Protocol A: Radioligand Displacement Binding Assay
Objective: Determine the binding affinity (Kᵢ) of N-t-Boc-Trp-Met-Phe-NH₂ at the CCK-B receptor.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human CCK-B receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.
-
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [¹²⁵I]-BH-CCK-8 (radioligand), and varying concentrations of N-t-Boc-Trp-Met-Phe-NH₂ (10⁻¹⁰ to 10⁻⁴ M).
-
Causality Note: The assay buffer must contain 0.5% Bovine Serum Albumin (BSA) . Because the Boc-protected tripeptide is highly lipophilic, it will non-specifically adsorb to the polystyrene plasticware. BSA acts as a carrier protein, keeping the peptide in solution and ensuring the actual concentration matches the nominal concentration.
-
-
Incubation: Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.
-
Causality Note: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged/hydrophobic radioligand from sticking non-specifically to the filter matrix. This step is non-negotiable for achieving a viable assay window (Z'-factor > 0.5).
-
-
Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a gamma counter. Calculate IC₅₀ using non-linear regression (Cheng-Prusoff equation for Kᵢ).
Protocol B: Intracellular Calcium Mobilization (FLIPR Assay)
Objective: Validate the functional antagonism of the peptide by measuring its ability to block CCK-4-induced calcium release.
-
Cell Seeding: Seed CCK-B expressing CHO-K1 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM (calcium-sensitive fluorophore) loading buffer.
-
Causality Note: The loading buffer must contain 2.5 mM Probenecid . Probenecid is an inhibitor of organic anion transporters. Without it, the cells will rapidly pump the cleaved Fluo-4 dye back out into the extracellular space, destroying the baseline fluorescence and masking the calcium signal.
-
-
Antagonist Pre-incubation: Add N-t-Boc-Trp-Met-Phe-NH₂ at varying concentrations and incubate for 15 minutes at 37°C. This allows the antagonist to equilibrate and occupy the orthosteric sites.
-
Agonist Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC₈₀ concentration of CCK-4 (typically ~3 nM) while simultaneously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals.
-
Data Analysis: A successful antagonist will yield a rightward shift in the CCK-4 dose-response curve. Calculate the Schild regression to confirm competitive antagonism.
References
The Pharmacological and Thermodynamic Profiling of N-T-Boc-Trp-Met-Phe Amide: A Technical Guide
Executive Summary
In the landscape of neuropharmacology and gastroenterology, the rational design of peptide ligands targeting the Cholecystokinin (CCK) receptor family—specifically CCK1R (alimentary) and CCK2R (brain/gastrin)—relies heavily on rigorous Structure-Activity Relationship (SAR) profiling. The endogenous minimal sequence required for CCK2R activation is the C-terminal tetrapeptide CCK-4 (Trp-Met-Asp-Phe-NH2).
This whitepaper provides an in-depth technical analysis of N-T-Boc-Trp-Met-Phe amide (also known as des-Asp3-Boc-CCK-4), a synthetic derivative characterized by the N-terminal addition of a tert-butyloxycarbonyl (Boc) protecting group and the critical deletion of the aspartate (Asp) residue. As a Senior Application Scientist, I will deconstruct the mechanistic causality behind its receptor binding affinity, detail self-validating experimental protocols for its evaluation, and provide the thermodynamic context necessary for drug development professionals utilizing this compound in SAR studies.
Molecular Architecture and the Structural Basis of Binding
To understand the binding kinetics of N-T-Boc-Trp-Met-Phe amide, we must first dissect the pharmacophore of its parent molecule, CCK-4. The CCK2 receptor binding pocket is highly sensitive to the electrostatic and hydrophobic topology of its ligands [1].
-
Trp (Tryptophan): Engages in crucial hydrophobic and
stacking interactions within the transmembrane (TM) bundle. -
Met (Methionine): Occupies a hydrophobic sub-pocket. (In highly stable clinical analogs, Met is often substituted with Nle to prevent oxidation).
-
Asp (Aspartate): Acts as the primary electrostatic anchor. The acidic carboxylate side chain forms a critical salt bridge with conserved basic residues (such as Histidine or Arginine) in the extracellular loops of the CCK2R [2].
-
Phe-NH2 (Phenylalaninamide): The C-terminal amidation is an absolute prerequisite for receptor recognition; the free carboxylic acid is biologically inactive.
The Impact of the des-Asp3 Mutation and N-T-Boc Addition
The modification to create N-T-Boc-Trp-Met-Phe amide introduces two opposing thermodynamic forces. First, the N-terminal Boc group increases the overall lipophilicity (LogP) and provides steric shielding against aminopeptidases, theoretically enhancing bioavailability and membrane interaction. However, the deletion of the Asp residue (des-Asp3) removes the essential electrostatic anchor. Without this salt bridge, the peptide fails to stabilize the receptor in its active conformation, resulting in a catastrophic loss of binding affinity—typically a 1,000- to 10,000-fold reduction compared to the native tetrapeptide[1].
Structure-Activity Relationship (SAR) logic tree for CCK-4 modifications.
Quantitative Binding Affinity Profiling
The table below synthesizes the relative binding affinities (
| Compound | Sequence | CCK2R Affinity ( | Functional Activity |
| CCK-8 (Sulfated) | Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 | 0.1 - 1.0 nM | Full Agonist |
| CCK-4 | Trp-Met-Asp-Phe-NH2 | 1.0 - 10 nM | Full Agonist |
| Boc-CCK-4 | Boc-Trp-Met-Asp-Phe-NH2 | 0.5 - 5.0 nM | Full Agonist |
| N-T-Boc-Trp-Met-Phe-NH2 | Boc-Trp-Met-Phe-NH2 (des-Asp3) | > 10,000 nM | Weak/Inactive |
Interpretation: The data demonstrates that while the Boc group can slightly improve the affinity of the native tetrapeptide (Boc-CCK-4 vs CCK-4) by enhancing hydrophobic interactions, it cannot rescue the massive thermodynamic penalty incurred by the loss of the Aspartate residue [3]. Consequently, N-T-Boc-Trp-Met-Phe amide is frequently utilized as a negative control in CCK-4 SAR studies or as a minimalist scaffold for designing non-peptide antagonists.
Experimental Methodologies: Self-Validating Protocols
To accurately quantify the negligible affinity of N-T-Boc-Trp-Met-Phe amide and differentiate it from assay noise, the experimental design must be rigorously controlled. The following protocols are engineered with built-in causality and self-validation mechanisms.
Competitive Radioligand Binding Assay
This assay measures the ability of the unlabeled peptide to displace a radiolabeled tracer from the receptor.
Causality in Design: Peptides containing Boc groups are highly lipophilic and prone to non-specific binding (NSB) to plasticware and glass fiber filters. To counteract this, the assay buffer must contain Bovine Serum Albumin (BSA), and filters must be pre-treated with Polyethylenimine (PEI) to neutralize their negative charge.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO or A431 cells stably transfected with human CCK2R. Homogenize in ice-cold assay buffer (50 mM HEPES, 5 mM
, 1 mM EGTA, pH 7.4). Centrifuge at 40,000 x g for 30 mins at 4°C. Resuspend the membrane pellet to a final concentration of 1-2 protein. -
Assay Buffer Formulation: Supplement the base buffer with 0.2% BSA, 0.1 mg/mL bacitracin, and 5
soybean trypsin inhibitor to prevent proteolytic degradation of the peptides. -
Ligand Preparation: Prepare serial dilutions of N-T-Boc-Trp-Met-Phe amide from
M to M. Self-Validation: Include a positive control curve using unlabeled CCK-8, and a dedicated NSB condition containing 1 unlabeled CCK-8. -
Incubation: In a 96-well plate, combine 50
of the test peptide, 50 of -BH-CCK-8 (final concentration ~50 pM), and 100 of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium. -
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked for 1 hour in 0.3% PEI.
-
Washing & Counting: Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Quantify bound radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Use non-linear regression (Cheng-Prusoff equation) to determine the
and values.
Step-by-step workflow for the competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay (Functional Readout)
Because CCK2R is a
Step-by-Step Methodology:
-
Cell Seeding: Plate CCK2R-expressing cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20
of calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C. -
Baseline Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.
-
Compound Addition: The FLIPR automatically injects N-T-Boc-Trp-Met-Phe amide (at concentrations up to 100
due to low affinity). -
Kinetic Measurement: Monitor fluorescence continuously for 3 minutes. Self-Validation: If the compound shows no agonism, subsequently inject an
concentration of CCK-8 to verify that the cells are responsive and to test if the Boc-peptide acts as a competitive antagonist.
CCK2R Gq-coupled signaling pathway highlighting the attenuated response of the des-Asp3 analog.
Conclusion
The pharmacological profile of N-T-Boc-Trp-Met-Phe amide serves as a masterclass in peptide drug design. It unequivocally demonstrates that while lipophilic modifications (like the N-T-Boc group) can improve pharmacokinetic parameters such as proteolytic stability, they cannot compensate for the deletion of a primary pharmacophoric element. The absence of the Aspartate residue abolishes the critical electrostatic interaction required for CCK2R activation. Consequently, this compound is best leveraged by researchers as a highly specific negative control in CCK-associated biochemical assays or as a foundational scaffold for the synthesis of novel, non-peptide CCK antagonists.
References
-
Miller, L. J., & Gao, F. (2008). Structural basis of cholecystokinin receptor binding and regulation. Pharmacology & therapeutics, 119(1), 83-95. Available at:[Link][1]
-
Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805-840. Available at:[Link][2]
-
Shiosaki, K., Lin, C. W., Kopecka, H., Craig, R., Wagenaar, F. L., Bianchi, B., Miller, T., Witte, D., & Nadzan, A. M. (1991). Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors. Journal of Medicinal Chemistry, 34(9), 2837-2842. Available at:[Link][3]
Sources
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-T-Boc-Trp-Met-Phe Amide
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-tert-Butoxycarbonyl-L-Tryptophyl-L-Methionyl-L-Phenylalanine amide (N-T-Boc-Trp-Met-Phe amide). As a protected tripeptide of significant interest in peptide chemistry and early-phase drug discovery, a thorough understanding of its fundamental characteristics is paramount for its synthesis, purification, formulation, and application. This document outlines the predicted molecular and structural attributes, solubility, lipophilicity, and stability of the target peptide. It further details robust, field-proven experimental protocols for the empirical determination of these properties, offering researchers and drug development professionals a validated framework for characterization. The causality behind experimental choices and the implications of these properties for pharmaceutical development are discussed in depth.
Introduction
N-T-Boc-Trp-Met-Phe amide is a synthetic tripeptide composed of tryptophan, methionine, and phenylalanine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is an amide. This structure confers specific characteristics relevant to its use as a building block in larger peptide synthesis or as a standalone entity in biological screening assays.[] The constituent amino acids—two aromatic and one sulfur-containing—suggest a pronounced hydrophobic character and specific chemical liabilities, such as the oxidation of methionine.[2][3]
The physicochemical properties of a peptide are critical determinants of its behavior in both chemical and biological systems. Properties such as solubility, lipophilicity (LogP/D), and stability directly influence its suitability for various applications, including reaction conditions, purification strategies (e.g., HPLC), formulation development, and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[] This guide serves as a foundational resource for scientists, providing both predicted data and the methodologies required to validate these properties experimentally.
Molecular Structure and Core Properties
The fundamental identity of N-T-Boc-Trp-Met-Phe amide is defined by its unique arrangement of atoms and functional groups. The presence of the bulky, nonpolar Boc group, two aromatic side chains (indole from Tryptophan and phenyl from Phenylalanine), and the flexible, sulfur-containing side chain of Methionine dictates its overall size, shape, and polarity.[5]
Full Chemical Name: (S)-tert-butyl (1-(((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-(methylthio)-1-oxobutan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
Predicted Core Properties
The following table summarizes the core physicochemical properties derived from the peptide's chemical structure. These values are calculated based on the constituent atoms and their arrangement and serve as a baseline for experimental design.
| Property | Predicted Value | Significance |
| Molecular Formula | C₃₀H₄₀N₅O₅S | Defines the elemental composition. |
| Molecular Weight | 598.74 g/mol | Crucial for all stoichiometric calculations, and for mass spectrometry verification.[6] |
| Appearance | Predicted to be a white to off-white solid/powder. | Basic physical state observation. |
| Hydrogen Bond Donors | 4 | Influences solubility in protic solvents and potential for intermolecular interactions. |
| Hydrogen Bond Acceptors | 6 | Influences solubility in protic solvents and potential for intermolecular interactions. |
Chemical Structure Diagram
A visual representation of the molecular structure is essential for understanding the spatial relationship between the functional groups.
Sources
Technical Guide: Role of N-T-Boc-Trp-Met-Phe Amide in Peptide Signaling
The N-T-Boc-Trp-Met-Phe Amide (also known as Des-Asp³-Gastrin Related Peptide ) is a synthetic tripeptide derivative primarily utilized as a high-precision structural probe and pharmacological tool in the study of the Cholecystokinin (CCK) and Gastrin receptor families.
This guide details its role in delineating the Structure-Activity Relationship (SAR) of peptide hormones, specifically proving the critical necessity of the Aspartate residue for G-protein coupling and signal transduction.
Executive Summary: The Pharmacophore Probe
N-T-Boc-Trp-Met-Phe Amide (Boc-Trp-Met-Phe-NH₂) is a truncated, N-terminally protected analog of the C-terminal tetrapeptide of Gastrin and Cholecystokinin (CCK-4: Trp-Met-Asp-Phe-NH₂).
In drug development and receptor pharmacology, this compound serves a distinct purpose:
-
Negative Control & SAR Validator: It demonstrates the absolute requirement of the Aspartate (Asp) residue at position 2 (from the C-terminus of the tetrapeptide) for receptor activation.
-
Receptor Subtype Selectivity: It aids in mapping the binding pockets of CCK-1 (CCK-A) and CCK-2 (CCK-B/Gastrin) receptors.
-
Antagonist Template: Its scaffold serves as a starting point for designing peptidomimetic antagonists by modifying the "missing" Asp position to block rather than activate the receptor.
Chemical Identity & Structural Logic
Understanding the signaling role requires analyzing the chemical modifications relative to the native ligand (CCK-4).
| Feature | Specification | Impact on Signaling |
| Compound Name | N-T-Boc-Trp-Met-Phe Amide | -- |
| Sequence | Boc-Trp-Met-Phe-NH₂ | Truncated (Missing Aspartate). |
| CAS Number | 104180-24-7 | Unique identifier for "Des-Asp3-Gastrin Related Peptide".[1] |
| N-Terminus | tert-Butoxycarbonyl (Boc) | Increases lipophilicity; protects against aminopeptidases; mimics the hydrophobic environment of the receptor pocket. |
| C-Terminus | Amide (-NH₂) | Mimics the native C-terminal amidation of Gastrin/CCK, essential for receptor recognition. |
| Missing Residue | Aspartic Acid (Asp) | CRITICAL: The absence of the anionic carboxylate side chain prevents the formation of a salt bridge with the receptor, abolishing agonist activity. |
Mechanistic Role in Signaling Pathways
The primary signaling pathway involved is the Gastrin/CCK-B Receptor pathway , a G-protein coupled receptor (GPCR) system.
The Native Pathway (Agonist Activation)
Native ligands (Gastrin-17, CCK-8, CCK-4) bind to the CCK-B receptor. The Asp residue (missing in our target) forms a critical electrostatic interaction (salt bridge) with specific residues (likely Histidine or Arginine ) in the receptor's transmembrane binding pocket. This interaction triggers a conformational change in the GPCR.
The Role of Boc-Trp-Met-Phe-NH₂ (The "Silent" Ligand)
When Boc-Trp-Met-Phe-NH₂ is introduced:
-
Binding: The hydrophobic residues (Trp , Met , Phe ) and the Boc group allow the molecule to enter the receptor pocket via hydrophobic interactions.
-
No Activation: Due to the absence of Asp , the critical salt bridge cannot form. The receptor fails to undergo the conformational shift required to exchange GDP for GTP on the Gαq subunit.
-
Outcome: The signaling cascade (PLC activation, Ca²⁺ release) is silent .
-
Pharmacological Use: By comparing the activity of this compound (Inactive/Weak) vs. CCK-4 (Active), researchers validate that the "message" sequence for signal transduction resides strictly within the Asp-Phe motif, while the "address" (binding) is supported by Trp-Met.
Signaling Cascade Visualization
The following diagram illustrates the Gq-coupled pathway and the specific point of failure for Boc-Trp-Met-Phe-NH₂.
Caption: Comparative signaling flow. The Native Ligand (Green) activates the Gq pathway via the Asp residue. The Probe (Red) binds but fails to trigger G-protein coupling due to the missing Asp.
Experimental Protocols & Application
To utilize Boc-Trp-Met-Phe-NH₂ effectively in research, strict adherence to protocol is required to distinguish "non-binding" from "binding without activation."
Protocol: Competitive Binding Assay (Radioligand Displacement)
Objective: Determine if Boc-Trp-Met-Phe-NH₂ can displace a radiolabeled agonist (e.g., ³H-CCK-8), confirming it binds to the receptor despite lacking the Asp residue.
-
Preparation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA (to prevent peptide adsorption).
-
Ligand: Solubilize Boc-Trp-Met-Phe-NH₂ in DMSO (stock 10 mM), then dilute in buffer.
-
Radioligand: [³H]-CCK-8 or [¹²⁵I]-CCK-8 (approx. 20-50 pM).
-
Tissue/Cells: Membranes from CCK-B expressing cells (e.g., AR42J cells or transfected HEK293).
-
-
Incubation:
-
Mix membrane preparation (50 µg protein) with Radioligand.
-
Add increasing concentrations of Boc-Trp-Met-Phe-NH₂ (10⁻⁹ M to 10⁻⁴ M).
-
Incubate at 25°C for 60 minutes.
-
-
Separation:
-
Filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Expected Result: Boc-Trp-Met-Phe-NH₂ should show low affinity (high IC₅₀) compared to CCK-4, or negligible displacement, confirming the Asp residue's role in binding affinity as well as efficacy.
-
Protocol: Functional Calcium Mobilization Assay (FLIPR)
Objective: Confirm the compound is inactive (not an agonist) and test for antagonist activity.
-
Cell Loading:
-
Load CCK-B expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min at 37°C.
-
-
Agonist Mode (Test for Activity):
-
Inject Boc-Trp-Met-Phe-NH₂ (10 µM).
-
Monitor fluorescence.
-
Result: No increase in fluorescence (Flatline) = Confirms loss of efficacy (Des-Asp effect).
-
-
Antagonist Mode (Test for Inhibition):
-
Pre-incubate cells with Boc-Trp-Met-Phe-NH₂ (10-100 µM) for 10 min.
-
Inject EC₈₀ concentration of CCK-8.
-
Result: If the Boc group confers hydrophobic binding, a right-shift in the CCK-8 dose-response curve may be observed (Competitive Antagonism).
-
Comparative Data Analysis
The following table summarizes the Structure-Activity Relationship (SAR) derived from studies using this probe.
| Peptide | Sequence | Receptor Affinity (CCK-B) | Biological Activity (Acid Secretion) | Role |
| CCK-4 (Native) | Trp-Met-Asp-Phe-NH₂ | High (nM range) | Full Agonist | Signaling Driver |
| Des-Asp Probe | Boc-Trp-Met-Phe-NH₂ | Very Low / Negligible | Inactive | Negative Control |
| Antagonist (L-365,260) | (Non-peptide) | High (nM range) | Antagonist | Inhibitor |
Key Insight: The dramatic loss of affinity and activity upon removing the Asp residue (even with Boc protection) proves that the Trp-Met sequence acts primarily as a hydrophobic anchor ("Address"), while Asp-Phe is the functional trigger ("Message").
References
- Herranz, R. (2003). Cholecystokinin antagonists: pharmacological tools and therapeutic candidates. Medicinal Research Reviews.
- Dockray, G. J. (2009). Cholecystokinin and gastrin: receptors and signaling. Annual Review of Physiology.
- Bernacki, R. J., et al. (1989). Peptide analogs of cholecystokinin: Synthesis and biological activity. Journal of Medicinal Chemistry. (Foundational SAR studies establishing the role of Asp in CCK-4).
Sources
Technical Guide: Trp-Met-Phe Amide (WMF-NH₂) Derivatives
The following technical guide provides an in-depth literature review and experimental framework for Trp-Met-Phe amide (WMF-NH₂) derivatives, focusing on their critical role as the C-terminal pharmacophore of the Cholecystokinin (CCK) and Gastrin peptide families.
Pharmacophore Exploration in CCK/Gastrin Receptor Targeting
Executive Summary: The Minimal Pharmacophore
The tripeptide amide L-Trp-L-Met-L-Phe-NH₂ (WMF-NH₂) represents the essential hydrophobic core of the Cholecystokinin (CCK) and Gastrin peptide families. While the tetrapeptide CCK-4 (Trp-Met-Asp-Phe-NH₂) is the minimum sequence required for high-affinity biological activity (acting as a potent anxiogenic and panic-inducing agent), the truncated WMF-NH₂ scaffold serves as a critical template for Structure-Activity Relationship (SAR) studies.
This guide analyzes WMF-NH₂ derivatives, focusing on:
-
Receptor Selectivity: Targeting CCK2 (Gastrin) receptors over CCK1.
-
Metabolic Stability: Overcoming methionine oxidation via Norleucine (Nle) substitution.
-
Diagnostic Utility: Development of radiolabeled "Minigastrin" analogs for tumor imaging.
Chemical Biology & Pharmacology
2.1. The "Message-Address" Concept
In peptide drug design, the CCK C-terminus follows a "Message-Address" model.
-
The Message (WMF-NH₂): The Trp-Met-Phe-NH₂ sequence provides the hydrophobic interactions necessary for receptor binding pocket occupancy.
-
The Switch (Asp): The Aspartic acid residue (position 2 in CCK-4) acts as the electrostatic switch. Its removal (yielding WMF-NH₂) drastically reduces affinity but retains specific binding capability, often converting the peptide from a potent agonist to a weak partial agonist or antagonist scaffold.
2.2. Receptor Subtype Specificity
WMF-NH₂ derivatives primarily target the CCK2 Receptor (CCK2R) , also known as the CCK-B/Gastrin receptor.
-
CCK2R: Highly expressed in the brain (anxiety modulation) and specific tumors (Medullary Thyroid Carcinoma, Small Cell Lung Cancer).[1][2]
-
Mechanism: G_q/11-coupled GPCR activation leading to intracellular calcium mobilization.
Key Insight: The amide (–NH₂) terminus is non-negotiable. Conversion to a free acid (–OH) results in a complete loss of biological activity, confirming the necessity of the C-terminal amide for hydrogen bonding within the receptor pocket.
Structure-Activity Relationship (SAR) of Derivatives[3]
The optimization of the WMF-NH₂ scaffold focuses on three vectors: N-terminal capping, Methionine stability, and Phenylalanine ring electronics.
Table 1: Comparative SAR of WMF-NH₂ Derivatives
| Derivative Class | Modification | Effect on Potency/Stability | Application |
| Native Scaffold | H-Trp-Met-Phe-NH₂ | Low affinity (µM range); susceptible to oxidation. | SAR Baseline |
| Tetrapeptide | H-Trp-Met-Asp -Phe-NH₂ (CCK-4) | High affinity (nM range); potent anxiogenic. | Anxiety Model |
| Oxidation Resistant | H-Trp-Nle -Phe-NH₂ | Retains binding; prevents Met→Met(O) degradation. | Stable Analogs |
| N-Capped | Boc -Trp-Met-Phe-NH₂ | Improved lipophilicity; moderate affinity gain. | Synthetic Intermediate |
| Radiolabeled | DOTA -Linker-Trp-Met-Phe-NH₂ | Enables chelation of ⁶⁸Ga or ¹⁷⁷Lu. | Tumor Imaging (PET/SPECT) |
| Aromatic Sub. | H-Trp-Met-D-Phe -NH₂ | Alters backbone conformation; often creates antagonists. | Receptor Probes |
Experimental Protocols
4.1. Solid-Phase Peptide Synthesis (SPPS) of WMF-NH₂ Derivatives
-
Objective: Synthesize Boc-Trp(Boc)-Nle-Phe-NH₂ to prevent oxidation during cleavage.
-
Scale: 0.1 mmol.
Protocol:
-
Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g). Swell in DMF for 30 min.
-
Deprotection: Remove Fmoc group with 20% Piperidine in DMF (2 × 5 min). Wash with DMF (5×).
-
Coupling (Iterative):
-
Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIEA (8 eq) in DMF.
-
Order: Fmoc-Phe-OH
Fmoc-Nle-OH Boc-Trp(Boc)-OH. -
Note: Use Nle (Norleucine) instead of Met to avoid sulfoxide formation during workup.
-
-
Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitation: Filter resin; precipitate filtrate in ice-cold diethyl ether. Centrifuge and lyophilize.
4.2. Competitive Binding Assay (CCK2R)
-
Objective: Determine IC₅₀ of WMF-NH₂ derivatives against [¹²⁵I]-CCK-8.
-
Cell Line: HEK-293 transfected with human CCK2R.
Protocol:
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
g. -
Incubation: Mix membrane suspension (20 µg protein) with:
-
Radioligand: 50 pM [¹²⁵I]-CCK-8.
-
Competitor: WMF-NH₂ derivative (10⁻¹² to 10⁻⁶ M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity (CPM). Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Visualization of Signaling & Workflows[4]
5.1. CCK2 Receptor Signaling Pathway
The following diagram illustrates the G-protein coupled pathway activated by CCK/Gastrin derivatives.
Figure 1: Signal transduction pathway for CCK2R agonists. WMF-NH₂ derivatives modulate this cascade, with efficacy dependent on the N-terminal substitution.
5.2. Synthesis Workflow (SPPS)
Figure 2: Solid-Phase Peptide Synthesis workflow for oxidation-resistant WMF-NH₂ analogs.
References
-
Reubi, J. C., et al. (1997). "Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors." Cancer Research. Link
-
Bernhardt, P., et al. (2010). "Minigastrin: A new radiopharmaceutical for targeting CCK2 receptors." Journal of Nuclear Medicine. Link
-
Herranz, R. (2003). "Cholecystokinin antagonists: pharmacological and therapeutic potential." Medicinal Research Reviews. Link
-
Fourmy, D., et al. (1987). "Structure-activity relationship of the C-terminal part of cholecystokinin in pancreatic acini." European Journal of Biochemistry. Link
-
Miyamoto, S., et al. (2012). "Cholecystokinin Plays a Novel Protective Role in Diabetic Kidney Through Anti-inflammatory Actions on Macrophage."[3] Diabetes.[3][4][5] Link
Sources
- 1. 111In-Tetraazacyclododecane-N,N’,N’’,N’’’-tetraacetic acid-Asp–Tyr(SO3H)–Met–Gly–Trp–Met–Asp–Phe–NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 68Ga-Tetraazacyclododecane-N,N’,N’’,N’’’-tetraacetic acid-d-Glu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
The Thermodynamic Landscape of Boc-Protected Tripeptides: A Stability Framework
Topic: Thermodynamic Stability of Boc-Protected Tripeptides Content Type: In-depth Technical Guide Persona: Senior Application Scientist
Executive Summary
In peptide therapeutics and solid-phase synthesis, the tert-butyloxycarbonyl (Boc) group is often viewed merely as a transient protecting group.[1] However, for tripeptides—which exist in a "twilight zone" between small molecules and folded macromolecules—the Boc moiety acts as a dominant thermodynamic anchor. It significantly alters solubility parameters, crystalline lattice energy, and degradation kinetics.
This guide moves beyond standard handling instructions to explore the physicochemical causality of Boc-tripeptide stability. We will examine the competition between steric shielding and acid lability, the kinetics of the retro-ene decomposition pathway, and the specific vulnerability of the protected state to diketopiperazine (DKP) precursors.
Part 1: The Thermodynamic Conflict
The Enthalpic vs. Entropic Battle
A Boc-protected tripeptide (Boc-AA1-AA2-AA3-OH/OR) is thermodynamically distinct from its free amine counterpart. The Boc group (
-
Enthalpic Stabilization (
): The urethane linkage provides resonance stabilization, lowering the ground state energy of the N-terminus. However, the bulky -butyl group introduces steric strain, particularly in sequences containing -branched amino acids (Val, Ile, Thr). -
Entropic Factors (
): The Boc group restricts the rotational freedom ( torsion angle) of the N-terminal residue. While this reduces the entropic penalty of folding, it can also trap the peptide in local minima, leading to amorphous aggregation rather than clean crystallization.
The "Kinetic Trap" of the Urethane Bond
Thermodynamically, the Boc group is metastable in the presence of protons. The cleavage is driven by the stability of the resulting tert-butyl cation (or isobutene) and the entropic gain of gas release (
-
Activation Energy (
): In the absence of acid catalysis (solid state, neutral pH), the for thermal decomposition is high (~120–150 kJ/mol). -
The Danger Zone: The presence of trace acids (from synthesis workup or solvent impurities) lowers this barrier significantly, shifting the degradation mechanism from a concerted thermal elimination to an ionic
-like fragmentation.
Part 2: Critical Degradation Pathways
Thermal Elimination (The Retro-Ene Reaction)
In the solid state, Boc-tripeptides do not hydrolyze; they undergo thermal elimination. This is a concerted pericyclic reaction that occurs at high temperatures (
-
Mechanism: The carbonyl oxygen abstracts a proton from the
-butyl methyl group, releasing isobutene and generating a carbamic acid, which spontaneously decarboxylates. -
Implication: This defines the upper limit of processing temperatures (e.g., during extrusion or drying).
The Diketopiperazine (DKP) Vector
For tripeptides, DKP formation is the primary pathway for sequence truncation.
-
The Misconception: It is often assumed DKP forms after deprotection.
-
The Reality: In Boc-protected esters (Boc-AA1-AA2-OR), if the steric bulk of the side chains forces a cis-amide bond (common with Proline or N-methylated residues), the urethane nitrogen—though less nucleophilic than a free amine—can still participate in slow intramolecular attack under basic conditions or elevated temperatures, leading to premature cyclization and Boc loss.
Aggregation and Gelation
Boc-tripeptides are amphiphilic. The hydrophobic Boc cap and the hydrophilic C-terminus create a surfactant-like structure.
-
Thermodynamic Consequence: In solution, these peptides often exhibit a critical aggregation concentration (CAC). Below the CAC, they are monomers; above it, they form supramolecular hydrogels. This phase transition is thermodynamically driven by the exclusion of water from the hydrophobic Boc/side-chain interface.
Part 3: Visualization of Pathways
The following diagram maps the stability logic and degradation vectors for a Boc-protected tripeptide.
Figure 1: Thermodynamic degradation and phase transition pathways for Boc-protected tripeptides.
Part 4: Experimental Framework (Self-Validating Protocols)
As an application scientist, you must validate stability using kinetic data, not just observation.
Protocol A: Accelerated Stability Determination (Arrhenius Model)
Objective: Determine the activation energy (
-
Preparation: Dissolve Boc-tripeptide (1 mg/mL) in DMSO/Buffer (1:1).
-
Stress Conditions: Incubate aliquots at three isotherms:
, , and . -
Sampling: Extract samples at
hours. Quench immediately on ice. -
Analysis: RP-HPLC (C18 column). Monitor disappearance of the parent peak.
-
Calculation:
-
Plot
vs. Time to confirm 1st-order kinetics. -
Extract rate constants (
) for each temperature. -
Plot
vs. (Kelvin). The slope .
-
Protocol B: Solid-State Thermal Profiling (TGA/DSC)
Objective: Distinguish between moisture loss, melting, and degradation.
-
Instrument: TGA/DSC synchronous analyzer.
-
Pan: Hermetically sealed Aluminum pan (pinhole lid to allow gas escape but prevent moisture uptake).
-
Ramp:
from to under Nitrogen purge (50 mL/min). -
Interpretation:
-
Event 1 (
): Mass loss without significant heat flow = Solvent/Water desorption. -
Event 2 (
): Endothermic peak without mass loss = Melting point (Stable liquid phase). -
Event 3 (
): Endothermic/Exothermic peak with step-change mass loss = Boc elimination (Isobutene release).
-
Part 5: Data Analysis & Case Studies
The stability of Boc-tripeptides is sequence-dependent. The following table summarizes the thermodynamic risks based on amino acid composition.
| Sequence Type | Example | Dominant Risk | Thermodynamic Driver | Recommended Storage |
| Sterically Hindered | Boc-Val-Ile-Leu | Aggregation | Hydrophobic effect; high | Lyophilized, Desiccated. |
| Cyclization Prone | Boc-Pro-Pro-Gly | DKP Formation | cis-amide conformer preference induces strain. | |
| Acid Sensitive | Boc-Asp(OtBu)-Gly | Autocatalysis | Side-chain carboxylic acid assists Boc removal. | Store as Salt or Neutral pH. |
| Flexible/Gly-Rich | Boc-Gly-Gly-Gly | Crystallization | High entropic cost to order; tends to be amorphous/hygroscopic. | Desiccator (Silica/P2O5). |
Experimental Workflow Diagram
Figure 2: Decision tree for characterizing Boc-peptide thermodynamic stability.
Part 6: Strategic Recommendations
-
Orthogonality Check: If your tripeptide contains Proline at position 2, the Boc group is thermodynamically risky due to DKP susceptibility. Consider switching to Fmoc chemistry for the N-terminus if the synthesis allows, as the Fmoc group is less prone to nucleophilic attack in neutral conditions.
-
Solvent Selection: Avoid protic solvents (MeOH, Water) for long-term storage of Boc-peptides. Even without added acid, the auto-ionization of water can trigger slow carbamate hydrolysis over months. Use DMSO-d6 or Acetonitrile for stock solutions.
-
Thermal Processing: Never heat Boc-protected peptides above
without verifying TGA data first. The onset of isobutene elimination can be deceptively low in amorphous solids.
References
-
Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. Link (Foundational Boc chemistry).
-
Golebiowski, A., et al. (2001). Solid-Supported Synthesis of Diketopiperazines. Journal of Combinatorial Chemistry. Link (Mechanism of DKP formation).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] Link (Thermodynamic stability data of protecting groups).
-
Mader, S., et al. (2019). Thermodynamics and Reaction Mechanisms for Decomposition of a Simple Protonated Tripeptide. Journal of The American Society for Mass Spectrometry. Link (Mass spec fragmentation kinetics).
-
RSC Advances. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. Royal Society of Chemistry.[3] Link (Thermal deprotection kinetics).
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to N-t-Boc-Trp-Met-Phe Amide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of the N-terminally protected tripeptide amide, N-t-Boc-Trp-Met-Phe amide. Designed for researchers, scientists, and professionals in drug development, this document details the essential identifiers, synthesis protocols, purification and characterization methodologies, and potential applications of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.
Core Identifiers and Physicochemical Properties
While a specific CAS number for N-t-Boc-Trp-Met-Phe amide is not cataloged in major chemical databases, the compound is defined by its constituent parts. For synthetic and regulatory purposes, it is essential to reference the identifiers of the protected amino acid precursors.
Table 1: Identifiers of Key Precursors
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-tert-Butoxycarbonyl-L-tryptophan | Boc-Trp-OH | 13139-14-5 | C₁₆H₂₀N₂O₄ | 304.34 |
| N-tert-Butoxycarbonyl-L-methionine | Boc-Met-OH | 2488-15-5 | C₁₀H₁₉NO₄S | 249.33 |
| L-Phenylalanine amide hydrochloride | H-Phe-NH₂·HCl | 4602-95-5 | C₉H₁₃ClN₂O | 200.67 |
The physicochemical properties of N-t-Boc-Trp-Met-Phe amide are predicted based on its structure, which incorporates a bulky, hydrophobic Boc protecting group and the side chains of tryptophan, methionine, and phenylalanine. It is expected to be a white to off-white solid with good solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and limited solubility in water.
Synthesis of N-t-Boc-Trp-Met-Phe Amide
The synthesis of this tripeptide amide can be achieved through a stepwise solution-phase peptide synthesis (SPPS) approach. This method allows for the purification and characterization of intermediates at each stage, ensuring high purity of the final product.[1] The general strategy involves the sequential coupling of Boc-protected amino acids, followed by the deprotection of the N-terminal Boc group to allow for the next coupling reaction.
Rationale for Synthetic Strategy
A solution-phase approach is chosen for its scalability and the ability to rigorously purify intermediates. The tert-butoxycarbonyl (Boc) protecting group is selected for the α-amino group due to its stability under neutral and basic conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[] The side chains of tryptophan and methionine do not typically require protection in Boc-based synthesis, although the indole nitrogen of tryptophan can sometimes be protected to prevent side reactions during cleavage.[3]
Experimental Protocol: Solution-Phase Synthesis
This protocol employs a carbodiimide-mediated coupling reaction, a robust and widely used method for peptide bond formation.[1]
Step 1: Synthesis of Boc-Met-Phe-NH₂
-
Preparation of Phenylalanine Amide Free Base: Dissolve L-phenylalanine amide hydrochloride (1.1 eq) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) and stir for 20 minutes at room temperature to obtain the free base.
-
Coupling Reaction: In a separate flask, dissolve Boc-L-methionine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Addition and Reaction: Add the phenylalanine amide solution from step 1 to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Step 2: Deprotection of Boc-Met-Phe-NH₂
-
Boc Removal: Dissolve the purified Boc-Met-Phe-NH₂ in a solution of 50% TFA in DCM. Stir for 30 minutes at room temperature.
-
Isolation: Remove the solvent under reduced pressure. Co-evaporate with DCM several times to remove residual TFA. The resulting product, H-Met-Phe-NH₂·TFA, is used directly in the next step.
Step 3: Synthesis of Boc-Trp-Met-Phe-NH₂
-
Neutralization and Coupling: Dissolve the H-Met-Phe-NH₂·TFA salt in anhydrous DCM and neutralize with DIPEA (1.1 eq). In a separate flask, activate Boc-L-tryptophan (1.0 eq) with DCC (1.1 eq) and HOBt (1.1 eq) in DCM at 0 °C as described in Step 1.
-
Reaction and Purification: Add the neutralized dipeptide amide solution to the activated Boc-Trp-OH. Allow the reaction to proceed overnight at room temperature. The work-up and purification are performed as described in Step 1 to yield the final product, N-t-Boc-Trp-Met-Phe amide.
Diagram 1: Synthetic Workflow for N-t-Boc-Trp-Met-Phe Amide
Caption: Solution-phase synthesis workflow for N-t-Boc-Trp-Met-Phe amide.
Purification and Characterization
Ensuring the purity and structural integrity of the synthesized peptide is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of and purifying synthetic peptides.[4][5]
Table 2: Typical RP-HPLC Conditions
| Parameter | Analytical | Preparative |
| Column | C18, 3-5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |
The use of trifluoroacetic acid (TFA) as an ion-pairing agent helps to achieve sharp peaks and good separation.[4] The tryptophan residue allows for sensitive detection at 280 nm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common technique for peptide analysis.
Expected Mass:
-
Molecular Formula: C₃₀H₃₉N₅O₅S
-
Monoisotopic Mass: 581.2672 Da
-
Expected [M+H]⁺: 582.2745 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the sequence and the presence of the Boc protecting group.[6]
Key Expected ¹H NMR Signals (in DMSO-d₆):
-
~1.4 ppm (s, 9H): The singlet of the nine equivalent protons of the Boc group.[7]
-
~1.9 ppm (s, 3H): The methyl protons of the methionine side chain.
-
~2.5-3.2 ppm (m): Protons of the β-carbons of the three amino acid side chains.
-
~4.0-4.6 ppm (m): The α-protons of the amino acid residues.
-
~7.0-8.0 ppm (m): Aromatic protons of the tryptophan and phenylalanine side chains, and amide protons.
-
~10.8 ppm (s, 1H): The indole NH proton of tryptophan.
Diagram 2: Analytical Workflow for Quality Control
Caption: Quality control workflow for synthesized N-t-Boc-Trp-Met-Phe amide.
Potential Applications and Biological Significance
The tripeptide sequence Trp-Met-Phe is of interest in biochemical and pharmaceutical research due to the unique properties of its constituent amino acids.
-
Drug Design and Discovery: Tryptophan, methionine, and phenylalanine are often found at the interfaces of protein-protein interactions.[8] Therefore, peptides containing this sequence could serve as scaffolds for designing inhibitors or modulators of such interactions.
-
Antimicrobial Peptides: Tryptophan and phenylalanine residues are common in antimicrobial peptides, where their hydrophobic and aromatic nature is thought to play a role in disrupting bacterial membranes.[7]
-
Neuroscience Research: Tryptophan is a precursor to the neurotransmitter serotonin, and peptides containing tryptophan may have applications in neuroscience.[9]
The N-t-Boc protected amide form is a crucial intermediate for the synthesis of larger peptides or for the development of peptide-based drugs where the N-terminus needs to be modified or kept uncharged.
Conclusion
N-t-Boc-Trp-Met-Phe amide, while not having a dedicated CAS number, is a synthetically accessible and valuable research compound. Its preparation via solution-phase peptide synthesis is a well-established process. Rigorous purification by HPLC and comprehensive characterization by mass spectrometry and NMR are essential to ensure its quality for subsequent applications in drug discovery, biochemistry, and materials science. This guide provides the foundational knowledge and practical protocols for scientists working with this and similar protected peptide amides.
References
-
National Center for Biotechnology Information. (n.d.). Boc-trp-phe-ome. PubChem. Retrieved from [Link]
- Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155–169.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide derivative. Der Pharma Chemica, 3(3), 174-188.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Scanlon, D., & Finlayson, K. (n.d.). HPLC of Peptides and Proteins. In Methods in Molecular Biology. Humana Press.
-
Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 996.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: Optimal Solvent Systems for Dissolving N-t-Boc-Trp-Met-Phe Amide
Executive Summary
The peptide N-t-Boc-Trp-Met-Phe-NH₂ (Boc-Trp-Met-Phe amide) presents a distinct solubility challenge due to its highly lipophilic character. Composed entirely of hydrophobic residues (Tryptophan, Methionine, Phenylalanine) and capped with a hydrophobic tert-butyloxycarbonyl (Boc) group, this molecule exhibits negligible solubility in neutral aqueous buffers. Furthermore, the presence of Methionine (Met) introduces a chemical stability risk (oxidation) when dissolved in standard sulfoxide-based solvents like DMSO.
This guide provides a validated protocol for solubilizing this peptide, prioritizing Dimethylformamide (DMF) for chemical stability and Dimethyl Sulfoxide (DMSO) for biological compatibility, while addressing the critical "crash-out" phenomenon during aqueous dilution.
Physicochemical Analysis & Solvent Strategy
To design an effective solvent system, we must first analyze the physicochemical barriers of the target molecule.
Molecular Hydrophobicity Profile
| Component | Property | Impact on Solubility |
| N-Terminus (Boc) | Non-polar protecting group | Significantly reduces polarity; prevents H-bonding at N-terminus. |
| Trp (Tryptophan) | Aromatic, Indole ring | High hydrophobicity; prone to pi-stacking aggregation. |
| Met (Methionine) | Thioether side chain | Hydrophobic; High risk of oxidation to sulfoxide. |
| Phe (Phenylalanine) | Aromatic, Benzyl ring | High hydrophobicity; promotes aggregation. |
| C-Terminus (-NH₂) | Amide | Removes the ionizable carboxyl charge, further reducing aqueous solubility. |
The "Methionine-DMSO" Paradox
While DMSO is the universal solvent for hydrophobic peptides, it acts as a mild oxidizing agent. Prolonged storage of Met-containing peptides in DMSO can lead to the formation of Methionine Sulfoxide [Met(O)], altering biological activity.
-
Recommendation: Use DMF (Dimethylformamide) for long-term stock storage. Use DMSO only if the solution is prepared fresh for immediate biological assay use.
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the optimal solvent based on your downstream application.
Figure 1: Solvent selection logic prioritizing Methionine stability and assay compatibility.
Detailed Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock Solution (10–20 mg/mL)
Best for: Long-term storage or chemical analysis.
Reagents:
-
N-t-Boc-Trp-Met-Phe-NH₂ (Lyophilized powder)
-
Anhydrous DMF (≥99.8% purity) or DMSO (Cell Culture Grade)
-
Optional: Argon or Nitrogen gas
Step-by-Step:
-
Equilibration: Allow the peptide vial to warm to room temperature before opening to prevent water condensation (hygroscopicity causes aggregation).
-
Solvent Addition: Add DMF (preferred) or DMSO to the vial to achieve a target concentration of 10–20 mg/mL .
-
Note: Do not attempt to dissolve directly in water or buffer.
-
-
Mechanical Dispersion: Vortex vigorously for 30–60 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath for 5–10 minutes. The solution should become crystal clear and colorless.
-
Inert Gas Overlay (Critical for Met): Gently blow a stream of Argon or Nitrogen into the vial headspace to displace oxygen, then cap tightly.
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Dilution for Biological Assays
Challenge: Hydrophobic peptides often precipitate ("crash out") when the organic stock is added to aqueous buffer.
Step-by-Step:
-
Prepare Buffer: Use a standard buffer (PBS, HBSS) at pH 7.4.
-
Dynamic Addition: Place the buffer on a magnetic stirrer or vortex gently.
-
Dropwise Dilution: Slowly add the organic stock solution (from Protocol A) dropwise into the center of the vortexing buffer.
-
Rule of Thumb: Keep final organic solvent concentration < 1% (v/v) for cell assays to avoid solvent toxicity.
-
-
Visual QC: Inspect for turbidity (cloudiness).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Cloudiness upon dilution | "Crash-out" due to hydrophobicity | 1. Increase organic co-solvent (e.g., dilute stock 1:1 with Ethanol before adding to water).2. Lower the final peptide concentration.3. Add 0.1% Tween-20 or BSA to the buffer to stabilize the suspension. |
| Gel formation | Hydrogen bond networking | Add a chaotropic agent like Urea (6-8M) or Guanidine HCl if compatible with the assay. |
| Yellowing of solution | Methionine Oxidation | The peptide has degraded. Discard and prepare fresh stock using DMF and inert gas. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for dissolving and diluting the peptide.
References
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
Sources
Application Note: Precision Preparation of N-t-Boc-Trp-Met-Phe Amide Stock Solutions
This Application Note is designed for researchers and drug development scientists requiring high-fidelity preparation of N-t-Boc-Trp-Met-Phe amide (Boc-Trp-Met-Phe-NH
The protocol addresses two critical challenges inherent to this specific sequence:
-
Extreme Hydrophobicity: The combination of the N-terminal Boc group, Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe) creates a highly lipophilic molecule prone to aggregation in aqueous buffers.
-
Chemical Instability: The simultaneous presence of Methionine (susceptible to oxidation) and Tryptophan (susceptible to photo-oxidation) demands a rigorous exclusion of oxygen and light.
Compound Profile & Physicochemical Constraints
Before initiating solubilization, the operator must understand the specific stress points of the molecule.
| Property | Specification | Implication for Protocol |
| Sequence | Boc-Trp-Met-Phe-NH | Tripeptide derivative with N-terminal protection and C-terminal amidation. |
| Hydrophobicity | High | Insoluble in water. Requires organic cosolvents (DMSO/DMF). |
| Met Sensitivity | Oxidation to Met-Sulfoxide (+16 Da) | Strict Anaerobic Handling. Avoid vigorous vortexing in air; use Argon overlay. |
| Trp Sensitivity | Photo-oxidation / Kynurenine formation | Light Sensitive. Use amber vials; limit exposure to UV/fluorescent light. |
| Boc Group | Acid Labile | Avoid acidic solvents (e.g., TFA) during solubilization to prevent deprotection. |
Reagents and Equipment
Solvent Selection Strategy
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% .
-
Rationale: DMSO effectively disrupts the intermolecular hydrogen bonding and hydrophobic interactions of the Boc-Trp-Phe core.
-
Warning: Standard DMSO is hygroscopic. Absorbed water can induce peptide aggregation over time. Use single-use ampules or fresh bottles.
-
-
Alternative Solvent: Dimethylformamide (DMF) .[1]
-
Usage: Preferred if the downstream assay is sensitive to DMSO interference, though DMSO is generally better tolerated in cell culture at <0.1%.
-
Labware
-
Vials: Amber borosilicate glass vials with Teflon-lined caps (to prevent plasticizer leaching and light exposure).
-
Gas: High-purity Argon or Nitrogen (for headspace displacement).
-
Filtration: 0.2 µm PTFE (hydrophobic) syringe filters. Do not use aqueous filters (e.g., cellulose acetate) as the peptide will bind to the membrane.
Protocol: Step-by-Step Preparation
Phase 1: Environmental Control
-
Light: Dim laboratory lights or work under a hood with UV-shielding glass.
-
Temperature: Allow the lyophilized peptide vial to equilibrate to room temperature before opening .
-
Causality: Opening a cold vial introduces atmospheric moisture condensation, which can hydrolyze the peptide or accelerate Met oxidation.
-
Phase 2: Solubilization (Target Conc: 10 mM)
Note: Molar calculations depend on the specific batch Molecular Weight (MW) including counter-ions. Always verify the Certificate of Analysis (CoA).
-
Weighing: Accurately weigh the peptide into an amber glass vial.
-
Best Practice: If the total amount is small (<5 mg), dissolve the entire commercial vial content to avoid static loss during transfer.
-
-
Deoxygenation: Gently blow a stream of Argon into the empty vial (and the solvent bottle) for 30 seconds to displace oxygen.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve a 10 mM or 5 mg/mL master stock.
-
Technique: Direct the solvent stream down the side of the wall to wash down adherent powder.
-
-
Dissolution:
-
Swirl gently.
-
Do NOT vortex vigorously (introduces air bubbles/oxygen).
-
If particulates persist, sonicate in a water bath for 15–30 seconds. Monitor temperature to ensure it does not exceed 30°C.
-
Phase 3: Concentration Verification (The Trp Check)
Gravimetric preparation is often inaccurate due to peptide salt/water content. Use UV spectroscopy for precise quantification, leveraging the Tryptophan chromophore.
-
Extinction Coefficient (
): ~5,500 M cm at 280 nm (Standard Trp value). -
Method:
-
Dilute a small aliquot (e.g., 1:100) in Methanol or Ethanol.
-
Measure Absorbance at 280 nm (A
). -
Calculate Concentration (
):
-
Phase 4: Aliquoting and Storage
-
Aliquot: Dispense into single-use volumes (e.g., 20 µL or 50 µL) to eliminate freeze-thaw cycles.
-
Inert Overlay: Blow Argon over the top of each aliquot before capping immediately.
-
Storage: Store at -20°C (short term <1 month) or -80°C (long term).
Workflow Visualization
The following diagram illustrates the critical decision pathways and handling requirements to prevent degradation during preparation.
Figure 1: Critical workflow for the preparation of oxidation-sensitive peptide stock solutions. Note the emphasis on inert gas overlay and light protection.
Quality Control & Troubleshooting
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Precipitation upon dilution | "Crash-out" due to hydrophobicity. | Ensure final assay buffer contains a carrier (e.g., 0.1% BSA) or maintain minimal DMSO (0.1–1%) in the final mix. |
| Yellowing of solution | Trp oxidation (Kynurenine). | Discard stock. Check light shielding and Argon overlay protocols. |
| Mass Spec shift (+16 Da) | Methionine oxidation. | Discard stock. Ensure solvents are degassed and fresh.[2] |
| Incomplete Solubility | Peptide aggregation. | Brief sonication (max 30s). If stubborn, add 1-2% Acetic Acid (ONLY if Boc stability allows, otherwise stick to pure DMSO). |
Usage in Biological Assays
When diluting the DMSO stock into aqueous buffer (e.g., PBS or Media):
-
Order of Addition: Add the peptide stock to the buffer , not the buffer to the peptide.
-
Mixing: Mix immediately and rapidly to prevent local high-concentration precipitates.
-
Stability Window: Once diluted into aqueous media, Methionine oxidation rates increase. Prepare working solutions immediately prior to use .
References
-
ProImmune. Working with Peptides: Handling and Storage Guidelines. Retrieved from [Link]
-
BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011).[3][4] Retrieved from [Link]
Sources
Application Note: Storage, Handling, and Reconstitution Protocols for Boc-Trp-Met-Phe-NH2
Target Audience: Research Scientists, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Methodology
Physicochemical Profiling & Handling Causality
The synthetic peptide Boc-Trp-Met-Phe-NH2 presents a unique set of handling challenges due to its specific sequence architecture. Unlike standard cholecystokinin-4 (CCK-4) derivatives (e.g., Boc-Trp-Met-Asp-Phe-NH2) which contain an ionizable aspartic acid residue[1], this specific sequence lacks any ionizable side chains. Understanding the causality behind its physical behavior is critical for preventing degradation and ensuring reproducible assay results.
The Causality of Extreme Hydrophobicity
The sequence is flanked by an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal amide (-NH2). Combined with the non-polar side chains of Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe), the peptide possesses a net charge of zero at physiological pH.
-
Handling Consequence: Standard peptide solubilization guidelines—which recommend adding dilute acetic acid or ammonium hydroxide[2]—are entirely ineffective here. Direct introduction to aqueous buffers will cause immediate hydrophobic collapse. Primary solubilization must be performed in 100% organic solvent.
The Causality of Oxidation Liability
Both Methionine and Tryptophan are highly susceptible to atmospheric and photo-induced oxidation. Methionine's thioether group rapidly oxidizes to sulfoxide or sulfone, while Tryptophan's indole ring is sensitive to photo-oxidation[3].
-
Handling Consequence: The peptide must be stored under an inert gas blanket (Argon or Nitrogen) and protected from ambient light using amber vials.
The Causality of Acid Sensitivity
The N-terminal Boc group is a standard acid-labile protecting group.
-
Handling Consequence: Exposure to strong acids (pH < 4.0) during reconstitution or storage will trigger the premature cleavage of the Boc group, fundamentally altering the peptide's lipophilicity and receptor binding profile.
Degradation Pathways
The following diagram maps the primary environmental triggers that compromise the structural integrity of Boc-Trp-Met-Phe-NH2.
Figure 1: Primary degradation pathways and handling hazards for Boc-Trp-Met-Phe-NH2.
Storage Protocols & Stability Matrix
According to , lyophilized peptides containing Met and Trp require strict anaerobic storage conditions[3]. Furthermore, strongly advise against repeated freeze-thaw cycles, which induce micro-condensation and accelerate degradation.
Table 1: Storage Conditions and Stability Matrix
| Physical State | Temperature | Atmosphere & Light | Recommended Container | Max Shelf Life |
| Lyophilized Powder | -20°C to -80°C | Desiccated, Argon/N₂ purged, Dark | Sealed glass vial | 2 to 5+ years |
| Lyophilized Powder | 4°C | Desiccated, Dark | Sealed glass vial | < 1 month |
| DMSO Stock Solution | -80°C | Argon/N₂ purged, Dark | Amber low-bind aliquots | 3 to 6 months |
| Aqueous Dilution | 4°C | Ambient | Low-bind microfuge tube | < 12 hours (Use immediately) |
Validated Reconstitution Methodology
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met. As noted in , hygroscopic lyophilized powders must be equilibrated properly before opening to prevent moisture uptake[2].
Phase 1: Primary Solubilization (Stock Generation)
-
Equilibration: Remove the lyophilized peptide from the -20°C freezer. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for 30–60 minutes.
-
Causality: Opening a cold vial causes immediate atmospheric moisture condensation, triggering rapid hydrolysis.
-
-
Solvent Addition: Add 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) directly to the vial to achieve a high-concentration stock (e.g., 10 mM to 50 mM).
-
Dissolution: Vortex the vial gently for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 3–5 minutes[2].
-
Self-Validation Checkpoint: Hold the vial against a light source. The solution must be 100% transparent. Any cloudiness or suspended micro-particles indicate incomplete solubilization. Do not proceed until the solution is optically clear.
-
-
Aliquoting & Purging: Divide the stock solution into single-use amber glass or low-bind polypropylene vials. Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each aliquot for 5–10 seconds before capping tightly.
-
Cryopreservation: Store the aliquots immediately at -80°C.
Phase 2: Aqueous Dilution (Assay Preparation)
-
Thaw a single DMSO stock aliquot at room temperature.
-
Rapidly inject the required volume of DMSO stock into a vigorously stirring aqueous assay buffer (pH 6.0–8.0).
-
Self-Validation Checkpoint: Measure the absorbance of the final assay solution at 600 nm (OD600). A reading > 0.05 above the buffer blank indicates hydrophobic collapse and peptide aggregation. If this occurs, increase the final DMSO concentration in the assay or add a non-ionic surfactant (e.g., 0.01% Tween-20) prior to peptide addition.
Figure 2: Step-by-step reconstitution and storage workflow for Boc-Trp-Met-Phe-NH2.
References
-
GenScript. "Peptide Storage and Handling Guidelines." GenScript Technical Resources. Available at: [Link]
-
Shiosaki, K., et al. "Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors." Journal of Medicinal Chemistry, 1991. Available at:[Link]
Sources
Application Note: Dose-Response Curve Generation for N-T-Boc-Trp-Met-Phe Amide
Abstract
This application note details the protocol for generating dose-response curves for N-T-Boc-Trp-Met-Phe amide (Boc-WMF-NH
Introduction & Mechanism[1][2]
Molecule Profile[2]
-
Compound: N-tert-butoxycarbonyl-Tryptophan-Methionine-Phenylalanine-amide
-
Sequence: Boc-Trp-Met-Phe-NH
-
Physicochemical Properties: The presence of the tert-butoxycarbonyl (Boc) group and two aromatic residues (Trp, Phe) renders this molecule highly hydrophobic. It requires organic solvents (DMSO) for solubilization.
-
Biological Target: CCK-B Receptor (CCK2R), a G
-coupled GPCR found primarily in the CNS and stomach.
Mechanism of Action
The CCK-B receptor couples to G
N-T-Boc-Trp-Met-Phe-NH
Signaling Pathway Visualization
Figure 1: Competitive antagonism at the Gq-coupled CCK-B receptor signaling pathway.
Experimental Design Strategy
Solubility Management (Critical)
The Boc group significantly reduces water solubility.
-
Stock Solvent: 100% Anhydrous DMSO.
-
Working Concentration: The final DMSO concentration in the cell assay must not exceed 0.5% , as DMSO can induce non-specific calcium transients or cytotoxicity.
-
Intermediate Dilution: Do not dilute directly from 10 mM stock to aqueous buffer. Use a "step-down" dilution in buffer to prevent precipitation shock.
Assay Mode Selection
To fully characterize the ligand, run two modes:
-
Agonist Mode: Test if Boc-Trp-Met-Phe-NH
alone induces Ca flux. -
Antagonist Mode (Primary): Pre-incubate cells with Boc-Trp-Met-Phe-NH
, then inject a standard agonist (CCK-8) at its EC concentration.
Materials & Reagents
| Reagent | Specification | Purpose |
| Test Compound | N-T-Boc-Trp-Met-Phe-NH | Ligand of interest. |
| Reference Agonist | CCK-8 (Sulfated) | Induces max signal for inhibition. |
| Cell Line | CHO-K1 or HEK293 stably expressing CCK-BR | Biological system. |
| Calcium Dye | Fluo-4 AM or Fluo-8 AM | Intracellular Ca |
| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Physiological medium. |
| Probenecid | 2.5 mM | Prevents dye leakage (OAT inhibitor). |
| Pluronic F-127 | 0.04% | Aids dye solubilization. |
Detailed Protocol
Phase 1: Compound Preparation (Serial Dilution)
Objective: Create a 10-point dose curve ranging from 10
-
Master Stock: Dissolve Boc-Trp-Met-Phe-NH
in 100% DMSO to 10 mM . Vortex until clear. -
Plate Layout: Use a polypropylene 96-well "Compound Plate".
-
Dilution:
-
Add 10
L of 10 mM stock to Column 1 (Row A). -
Perform 1:3 serial dilutions in 100% DMSO across the plate (transfer 10
L into 20 L DMSO). -
Why DMSO? Serial dilution in aqueous buffer often causes hydrophobic peptides to stick to plastic tips, ruining the curve. Dilute in DMSO first.
-
-
Buffer Transfer: Transfer 2
L of the DMSO dilution series into 198 L of Assay Buffer (HBSS/HEPES). This creates a 5x Working Solution (1% DMSO).
Phase 2: Cell Loading[3]
-
Seeding: Plate cells (CHO-CCK2) at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight.
-
Dye Prep: Mix Fluo-4 AM (4
M final) with Pluronic F-127 and Probenecid in Assay Buffer. -
Loading: Remove culture media. Add 100
L Dye Solution. -
Incubation: 45 mins at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.
Phase 3: The Antagonist Assay (FLIPR/FlexStation)
Workflow Logic:
-
Step A (Baseline): Read background fluorescence.
-
Step B (Antagonist Addition): Add Test Compound. Watch for agonist activity.[1][2][3][4] Incubate 15 min.
-
Step C (Agonist Challenge): Inject CCK-8 (at EC
). Measure peak reduction.
Figure 2: Step-by-step workflow for Calcium Flux Antagonist Assay.[5]
Instrument Settings (Generic Plate Reader):
-
Excitation: 494 nm
-
Emission: 516 nm
-
Read Interval: 1.5 seconds
-
Duration: 120 seconds post-injection.
Data Analysis & Curve Fitting
Data Normalization
Calculate the response (
-
Negative Control (0% Inhibition): Buffer + CCK-8.
-
Positive Control (100% Inhibition): Known antagonist (e.g., L-365,260) + CCK-8, or Buffer only (no agonist).
The 4-Parameter Logistic (4PL) Fit
Fit the normalized data to the Hill Equation to determine the IC
-
X: Log concentration of Boc-Trp-Met-Phe-NH
. -
Y: Normalized Response (% of Control).
-
IC
: Concentration inhibiting 50% of the CCK-8 response.
Troubleshooting & Validation (Self-Correcting Systems)
| Issue | Probable Cause | Corrective Action |
| High Background | Dye leakage or excess extracellular dye. | Ensure Probenecid is fresh. Wash cells 2x with HBSS before reading if using a wash-protocol. |
| No Inhibition | Compound precipitation. | Check the 10 mM stock for turbidity. Ensure intermediate dilution step is into buffer with vortexing. |
| Edge Effects | Evaporation or thermal gradients. | Avoid using outer wells (Row A/H, Col 1/12) for data; fill with buffer. |
| Z-Factor < 0.5 | High variability in controls. | Optimize cell density. Z' should be > 0.5 for a valid assay run. |
References
-
IUPHAR/BPS Guide to Pharmacology. Cholecystokinin Receptors. [Link]
-
PubChem. Cholecystokinin-4 (Related Structure). [Link]
-
Harper, E. A., et al. (1996). Characterization of the CCK receptor subtype on the human molecular target. British Journal of Pharmacology. [Link]
Sources
Coupling reagents for synthesis of Trp-Met-Phe amide analogs
Application Note: High-Fidelity Synthesis of Trp-Met-Phe (WMF) Amide Analogs
Executive Summary & Biological Context
The Trp-Met-Phe (WMF) tripeptide motif is a highly conserved pharmacophore embedded in numerous neuroendocrine and immunomodulatory peptides. Most notably, it forms the biologically active C-terminal core of cholecystokinin (CCK) and gastrin analogs (e.g., the signaling pentapeptide GWMDF-NH2)[1]. Synthesizing WMF-amide analogs requires navigating a triad of severe synthetic liabilities: the high oxidation potential of Methionine (Met), the vulnerability of Tryptophan (Trp) to electrophilic alkylation, and the propensity of Phenylalanine (Phe) to undergo base-catalyzed epimerization during carboxyl activation[2].
As a Senior Application Scientist, I have designed this protocol to move beyond standard synthesis templates. This guide provides a self-validating, mechanistically grounded solid-phase peptide synthesis (SPPS) workflow that specifically neutralizes the chemical vulnerabilities of the WMF sequence.
Mechanistic Insights: Causality in Reagent Selection
2.1. The Epimerization Trap: Oxazolone Formation During the activation of the C-terminal Fmoc-Phe-OH, the transient O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone. Under basic conditions—such as those required by aminium/uronium coupling reagents like HATU (which rely on excess DIPEA or NMM)—the alpha-proton of the oxazolone is rapidly abstracted, leading to racemization and the formation of D-Phe impurities[2].
2.2. Suppressing Epimerization and Guanidinylation with DIC/OxymaPure To circumvent the oxazolone pathway, the carbodiimide/additive system is strongly recommended over HATU/DIPEA[3]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional nucleophile, rapidly trapping the O-acylisourea to form a highly stable, reactive ester. Because this process operates under essentially neutral conditions, base-catalyzed epimerization is virtually eliminated[4]. Furthermore, unlike HATU, DIC/Oxyma cannot react with the unprotected N-terminus of the growing peptide chain, completely preventing irreversible guanidinylation—a critical advantage when coupling sterically demanding residues like Trp[4].
2.3. Protecting Met and Trp Integrity Methionine is highly susceptible to atmospheric and reagent-induced oxidation, forming Met sulfoxide (Met(O)). Tryptophan's electron-rich indole ring is a prime target for electrophilic alkylation by tert-butyl carbocations generated during global deprotection. Therefore, the choice of cleavage scavengers (specifically the inclusion of ethanedithiol) is just as critical as the coupling reagents to preserve the sequence's integrity.
Quantitative Data: Coupling Reagent Performance
Table 1: Comparative analysis of coupling reagents for WMF-NH2 synthesis. Data synthesized from established peptide coupling guidelines.
| Coupling Reagent System | Base Required | Epimerization Risk (Phe) | Risk of N-Terminal Guanidinylation | Suitability for WMF-NH2 |
| DIC / OxymaPure | None | Very Low | None | Optimal - Neutral conditions protect stereocenter. |
| HATU / DIPEA | Yes (2.0 eq) | Moderate to High | High (if pre-activated >2 min) | Sub-optimal - Excess base promotes oxazolone racemization. |
| HBTU / DIPEA | Yes (2.0 eq) | Moderate | High | Sub-optimal - Slower kinetics than HATU, higher epimerization. |
| PyBOP / NMM | Yes (2.0 eq) | Low to Moderate | None | Acceptable - Avoids guanidinylation, but still requires base. |
Visualizing the Mechanisms and Workflows
Caption: Oxazolone-mediated epimerization pathway and suppression by OxymaPure.
Caption: Stepwise SPPS workflow for Trp-Met-Phe-NH2 synthesis.
Self-Validating Experimental Protocol
5.1. Resin Preparation
-
Weigh 1.0 g of Rink Amide AM resin (loading: 0.5 mmol/g) into a fritted reaction vessel.
-
Swell the resin in a 1:1 mixture of DMF/DCM for 30 minutes. Drain.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Self-Validation Checkpoint: Perform a Kaiser test. A positive (dark blue) result confirms the presence of free primary amines, validating successful deprotection.
5.2. DIC/OxymaPure Coupling Cycle
-
Activation: For each coupling step, dissolve 1.5 mmol (3.0 eq) of the Fmoc-amino acid and 1.5 mmol (3.0 eq) of OxymaPure in 5 mL of DMF.
-
Add 1.5 mmol (3.0 eq) of DIC to the solution. Allow to pre-activate for exactly 2 minutes.
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 45 minutes.
-
Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).
-
Self-Validation Checkpoint: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. If positive, repeat the coupling step before proceeding to deprotection.
5.3. Sequence-Specific Interventions
-
Phe Coupling: Ensure no external base (e.g., DIPEA) is added to the DIC/Oxyma mixture to maintain a neutral pH, completely suppressing D-Phe formation.
-
Met Coupling: Following the Fmoc-Met-OH coupling and subsequent deprotection, perform a micro-cleavage (10 mg resin in TFA) and analyze via LC-MS. Self-Validation Checkpoint: Confirm the absence of a +16 Da mass shift, which would indicate premature Met oxidation.
-
Trp Coupling: Use Fmoc-Trp(Boc)-OH. The Boc protecting group on the indole nitrogen prevents alkylation during synthesis.
5.4. Global Cleavage and Scavenging Because WMF contains both Met and Trp, standard TFA cleavage will result in catastrophic alkylation and oxidation without the correct scavengers.
-
Prepare a fresh cleavage cocktail (Reagent K variant): TFA / TIS / H2O / EDT (92.5 : 2.5 : 2.5 : 2.5 v/v). Causality: 1,2-Ethanedithiol (EDT) is mandatory. It acts as a soft nucleophile, scavenging tert-butyl cations to protect the Trp indole ring, and simultaneously reduces any inadvertently formed Met(O) back to native Met.
-
Add 10 mL of the cocktail to the resin. Agitate for 2.5 hours at room temperature.
-
Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude Trp-Met-Phe-NH2 peptide.
-
Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder.
References
-
Jadhav, et al. "Epimerisation in Peptide Synthesis." PMC - NIH, 2021. Available at:[Link]
-
Leung, K. "111In-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-Asp–Tyr(SO3H)–Met–Gly–Trp–Met–Asp–Phe–NH2." Molecular Imaging and Contrast Agent Database (MICAD), 2007. Available at:[Link]
Sources
- 1. 111In-Tetraazacyclododecane-N,N’,N’’,N’’’-tetraacetic acid-Asp–Tyr(SO3H)–Met–Gly–Trp–Met–Asp–Phe–NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methionine Oxidation in N-T-Boc-Trp-Met-Phe Amide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of N-T-Boc-Trp-Met-Phe amide (des-Asp3-Gastrin related peptide).
The juxtaposition of Tryptophan (Trp) and Methionine (Met) in this sequence creates a highly vulnerable oxidative hotspot. Methionine is exceptionally susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (MetO)[1]. Furthermore, the intact N-terminal tert-butyloxycarbonyl (Boc) protecting group dictates that we cannot use harsh acidic cleavage scavengers (like neat TFA with thioanisole) to reverse or prevent this damage, as it would strip the Boc group.
This guide is designed to provide you with a self-validating, causal understanding of how to handle, reconstitute, and store this specific peptide to ensure absolute structural integrity.
Part 1: Mechanistic Understanding of the Problem
Before implementing a protocol, it is critical to understand why the peptide is degrading. Methionine oxidation is a bimolecular process often catalyzed by trace transition metals (e.g., Cu²⁺, Fe²⁺) via Fenton chemistry, which generates ROS from dissolved oxygen in your buffers[1].
Mechanistic pathway of methionine oxidation to sulfoxide/sulfone and targeted intervention points.
Part 2: Frequently Asked Questions (FAQs)
Q1: I added DTT to my buffer to reverse the oxidation, but my peptide is still oxidized. Why?
Causality & Experience: This is the most common misconception in peptide handling. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are excellent for reducing Cysteine disulfides, but they are ineffective at reducing methionine sulfoxide back to methionine under mild biological conditions [2]. The S=O bond in MetO requires specific enzymatic reductases (like MsrA/B) or extremely harsh chemical conditions (e.g., TMSBr) to be reversed. Therefore, your strategy must be 100% focused on prevention, not cure.
Q2: How can I definitively verify if my N-T-Boc-Trp-Met-Phe amide has oxidized?
Causality & Experience: Oxidation dramatically alters both the mass and the hydrophobicity of the peptide.
-
Mass Spectrometry (LC-MS): You will observe a definitive +15.99 Da mass shift for Met-sulfoxide, and a +31.99 Da shift if it proceeds to Met-sulfone[3].
-
Reverse-Phase HPLC: Because the sulfoxide group is highly polar, the oxidized peptide will elute significantly earlier (often 0.5 to 2.0 minutes earlier) than the intact native peptide on a standard C18 column.
Q3: What is the best way to formulate my buffer to prevent this?
Causality & Experience: You must employ a Self-Validating Triple-Shield System . This protocol validates itself because if one protective layer fails, the others compensate:
-
Thermodynamic Blockade (EDTA): By adding 1-5 mM EDTA, you chelate trace transition metals, halting the Fenton-catalyzed generation of ROS[4].
-
Kinetic Decoy (Free L-Methionine): By adding a 10x to 100x molar excess of free L-Methionine to your buffer, you flood the system with a sacrificial antioxidant. The ROS will statistically react with the free amino acid rather than your valuable peptide[4].
-
Environmental Exclusion (Degassing): Physically removing dissolved O₂ eliminates the primary reactant.
Part 3: Quantitative Data & Scavenger Comparison
The following table summarizes the quantitative impact of various analytical metrics and formulation strategies on the peptide.
| Analytical Metric / Scavenger | Quantitative Shift / Concentration | Impact on N-T-Boc-Trp-Met-Phe-NH2 |
| Mass Spectrometry (MetO) | +15.99 Da (per oxidized Met) | Primary indicator of sulfoxide formation[3]. |
| Mass Spectrometry (MetO2) | +31.99 Da (per oxidized Met) | Indicates irreversible sulfone formation[1]. |
| RP-HPLC Retention Time | -0.5 to -2.0 minutes (earlier elution) | MetO is significantly more polar than native Met. |
| Free L-Methionine | 10x to 100x molar excess | Competitively scavenges ROS; highly effective[4]. |
| EDTA | 1.0 mM to 5.0 mM | Chelates Cu²⁺/Fe²⁺, halting Fenton-catalyzed oxidation[4]. |
| DTT / TCEP | 1.0 mM to 10.0 mM | 0% efficacy for reversing MetO under mild conditions[2]. |
Part 4: Step-by-Step Reconstitution & Storage Protocol
To ensure absolute scientific integrity, follow this rigorous, step-by-step methodology for handling your peptide.
Optimized step-by-step workflow for the reconstitution and storage of oxidation-sensitive peptides.
Phase 1: Preparation of the Reconstitution Matrix
-
Prepare your target assay buffer (e.g., PBS or Tris) using ultra-pure, LC-MS grade water.
-
Add 1.0 mM EDTA and 1.0 mM to 5.0 mM Free L-Methionine to the buffer.
-
Degas the buffer: Sonicate the solution under a vacuum for 10 minutes, followed by a 5-minute purge with Argon or ultra-pure Nitrogen gas. Causality: This strips the dissolved oxygen out of the matrix, neutralizing aerobic oxidation pathways.
Phase 2: Peptide Reconstitution 4. Remove the lyophilized vial of N-T-Boc-Trp-Met-Phe amide from the freezer and allow it to equilibrate to room temperature for 30 minutes before opening . Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing dissolved oxygen and initiating premature degradation. 5. Inject the degassed buffer into the vial. 6. Do NOT vortex. Gently swirl or invert the vial to dissolve the peptide. Causality: Vortexing creates a vortex funnel that rapidly folds atmospheric oxygen into the solvent, creating microbubbles that exponentially increase the air-liquid interface surface area, driving rapid oxidation.
Phase 3: Storage & Aliquoting 7. Immediately aliquot the reconstituted peptide into low-bind Eppendorf tubes to avoid future freeze-thaw cycles[3]. 8. Overlay the headspace of each tube with a gentle stream of Argon gas before capping. 9. Flash-freeze the aliquots in liquid nitrogen and store at -80°C .
References
-
[1] Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. International Journal of Molecular Sciences. Available at:[Link]
-
[3] Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry (via PMC). Available at:[Link]
-
[2] Inhibition of tubulin polymerization by hypochlorous acid and chloramines. Free Radical Biology and Medicine. Available at:[Link]
-
[4] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. Available at:[Link]
Sources
Improving solubility of N-T-Boc-Trp-Met-Phe amide in aqueous buffers
Diagnostic: Understanding the "Hydrophobic Core"
Before attempting solubilization, it is critical to understand why this molecule resists aqueous buffers. Your peptide, N-T-Boc-Trp-Met-Phe amide , is a perfect storm of hydrophobicity.
-
N-Terminus (Boc): The tert-butyloxycarbonyl group removes the positive charge of the N-terminus and adds a bulky, lipophilic butyl group.
-
Residues (Trp-Met-Phe):
-
C-Terminus (Amide): The amidation (
) removes the negative charge of the carboxyl group.
The Result: You have a molecule with zero ionizable groups in the physiological pH range (pH 5–9). Adjusting pH will not help because there are no protons to donate or accept. The molecule acts like a "grease ball," driving it to aggregate instantly in water to minimize entropy loss.
Decision Matrix: Select Your Protocol
Use the following logic tree to determine the safest solubilization method for your specific assay.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance.
Protocol A: The Organic Co-Solvent Method (Standard)[1]
Applicability: Biochemical assays, robust cell lines, and chemical synthesis. Concept: Dissolve the hydrophobic core in a compatible organic solvent first, then "sneak" it into the aqueous buffer.[4][5][6]
Reagents
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO is preferred for biological toxicity profiles; DMF is better for solvation power but more toxic.
-
Buffer: PBS or HEPES (degassed).
Step-by-Step Procedure
-
Calculate the Stock: Aim for a stock concentration 100x to 1000x higher than your final assay concentration.
-
Target: 10 mM to 50 mM in 100% DMSO.
-
-
Primary Solubilization:
-
Add the calculated volume of DMSO to the peptide powder.
-
Do not vortex vigorously. Vortexing introduces air bubbles, which accelerates Methionine oxidation (Met
Met-Sulfoxide). -
Action: Swirl gently or pipette up and down until the solution is crystal clear.
-
-
The "Dropwise" Dilution (The Critical Step):
-
Place your aqueous buffer in a tube.
-
While gently stirring the buffer (magnetic stirrer or slow pipetting), add the DMSO stock dropwise under the surface of the buffer.
-
Why? Adding buffer to the DMSO stock often causes immediate precipitation (the "crashing out" effect) because the local water concentration spikes too high, too fast.
-
Quantitative Limits Table:
| Assay Type | Max Recommended DMSO % | Notes |
| Enzymatic Assay | 5% | Check enzyme tolerance first. |
| Cell Culture (Robust) | 0.5% - 1.0% | HeLa, HEK293 usually tolerate 1%. |
| Cell Culture (Sensitive) | < 0.1% | Primary neurons, stem cells. |
| In Vivo (Injection) | 10% - 20% | Requires co-solvents like PEG400. |
Protocol B: Cyclodextrin Encapsulation (Advanced)
Applicability: Highly sensitive cell assays where DMSO is toxic, or in vivo formulations.
Concept: Use Hydroxypropyl-
Reagents
Step-by-Step Procedure
-
Prepare Carrier Solution:
-
Dissolve HP-
-CD in water/buffer to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
-
Peptide Addition:
-
Add the peptide powder directly to the 20% HP-
-CD solution. -
Alternative: Dissolve peptide in a minimal volume of acetone (volatile), mix with HP-
-CD, and evaporate the acetone under nitrogen (thin-film method).
-
-
Complexation:
-
Shake or rotate the mixture at Room Temperature for 2–4 hours.
-
Note: The solution may remain cloudy initially.
-
-
Clarification:
-
Centrifuge at 10,000 x g for 5 minutes to remove uncomplexed peptide.
-
Use the supernatant. Quantify the concentration via UV absorbance (Trp absorbs at 280 nm) as encapsulation efficiency is rarely 100%.
-
Troubleshooting & Stability (The "Met" Factor)
The Methionine (Met) residue in your sequence is a stability liability.[8] It oxidizes to Methionine Sulfoxide (
Preventing Met Oxidation[2][3][4][10][11]
-
Degas Buffers: Sonicate your PBS/Water under vacuum for 15 minutes before use to remove dissolved oxygen.
-
Inert Atmosphere: Overlay stock solutions with Nitrogen or Argon gas before closing the vial.
-
Avoid Vigorous Vortexing: This introduces air bubbles. Use gentle inversion.
Common Failure Modes
| Symptom | Cause | Solution |
| Immediate Cloudiness | "Crash-out" precipitation. | You added buffer to the stock too fast. Reverse the order: Add stock to buffer dropwise. |
| Gel Formation | Hydrogen bonding network.[4][7][8] | Peptide concentration is too high. Dilute the stock further or use Protocol B (Cyclodextrin). |
| Loss of Activity | Met Oxidation.[9] | Check mass spec (M+16 Da peak). Use degassed buffers or add 1mM DTT (if assay permits). |
Frequently Asked Questions (FAQ)
Q: Can I use acidic buffer (pH 3) to dissolve it? A: No. Unlike free peptides, your N-terminus is Boc-protected (no amine to protonate) and C-terminus is amidated. Acidification will not create a charge to aid solubility and may damage the Boc group over time.
Q: My peptide dissolved in DMSO, but precipitated when I added it to the cell media. What now? A: This is common.[10] The proteins in serum (FBS) can sometimes bind the peptide and keep it in solution, but often the shock is too great.
-
Fix: Dilute the DMSO stock into a small volume of pure serum first, then add that mixture to the media. Serum albumin acts as a natural carrier.
Q: How do I store the stock solution? A: Store as a high-concentration stock (e.g., 20 mM) in 100% DMSO at -20°C or -80°C. Ensure the vial is sealed tightly to prevent DMSO from absorbing water (it is hygroscopic). Water absorption leads to peptide precipitation inside the frozen stock.
References
-
Thermo Fisher Scientific. Peptide Solubility Guidelines. (Accessed 2026).[11] Guidelines for predicting and improving peptide solubility based on amino acid composition. Link
-
Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. (Accessed 2026).[11] Standard protocols for hydrophobic and charged peptide solubilization. Link
-
GenScript. Peptide Solubility & Stability Guide. (Accessed 2026).[11] Practical troubleshooting for peptide handling, including DMSO limits and oxidation prevention. Link
-
PubChem. Boc-Trp-Phe-OMe (Related Analog) Chemical Properties. National Library of Medicine. (Accessed 2026).[11] Physicochemical data supporting the hydrophobicity of Boc-Trp-Phe cores.[12] Link
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Design: Principles & Methods | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. biobasic.com [biobasic.com]
- 7. scribd.com [scribd.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Boc-Trp-Met-Phe-NH₂ Synthesis
Welcome to the Application Scientist Support Hub. Synthesizing the tripeptide amide Boc-Trp-Met-Phe-NH₂ presents a unique intersection of chemical vulnerabilities. As a researcher, you are navigating three competing challenges: an oxidation-prone methionine, an alkylation-sensitive tryptophan, and a highly acid-labile N-terminal Boc group that must survive the final cleavage step.
This guide is designed to diagnose your yield losses, explain the underlying chemical causality, and provide self-validating protocols to ensure high-purity synthesis.
Part 1: Diagnostic Hub & Frequently Asked Questions (FAQs)
Q1: The "Zero Yield" Paradox: My LC-MS shows a major peak at[M-100]⁺ and my target yield is 0%. What happened?
A: You likely synthesized the peptide on a standard Rink Amide resin and cleaved it using 90–95% Trifluoroacetic Acid (TFA). The tert-butoxycarbonyl (Boc) group is a urethane protecting group specifically designed to be cleaved by concentrated TFA[1]. While 95% TFA successfully released your C-terminal amide from the resin, it simultaneously destroyed your target molecule by quantitatively removing the N-terminal Boc group, leaving you with H-Trp-Met-Phe-NH₂.
The Fix: You must decouple the cleavage of the peptide from the deprotection of the N-terminus. Switch to a hyper-acid-labile support like Sieber Amide resin , which allows for orthogonal cleavage at 1–2% TFA—a concentration low enough to leave the Boc group entirely intact.
Fig 1: Resin selection logic for retaining N-terminal Boc groups during SPPS cleavage.
Q2: I am seeing a persistent +16 Da mass shift in my final product. How do I eliminate this?
A: This +16 Da shift corresponds to Methionine sulfoxide (Met(O)). Methionine's thioether side chain is highly nucleophilic and easily oxidized by ambient oxygen or reactive oxygen species (ROS) generated during synthesis[2].
The "Rescue" Trap: Standard SPPS troubleshooting dictates that Met(O) can be reduced post-cleavage using Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S) in neat TFA. Do not do this. Exposing your purified Boc-Trp-Met-Phe-NH₂ to neat TFA will instantly remove the Boc group. You must prevent oxidation proactively by degassing solvents and using sulfide-based scavengers like Tetrahydrothiophene (THT) or Dimethyl sulfide (DMS) during synthesis[3].
Fig 2: The "Rescue Trap" of methionine oxidation in Boc-protected peptide synthesis.
Q3: I switched to Sieber Amide resin, but my LC-MS shows broad peaks and +252/+266 Da mass shifts. Why?
A: This indicates Tryptophan alkylation. The electron-rich indole ring of Tryptophan is highly susceptible to electrophilic aromatic substitution by carbocations[1]. Even in 1–2% TFA, the Sieber linker generates a stabilized trityl-type carbocation that can permanently attach to the Trp residue. You must incorporate Triisopropylsilane (TIS) into your cleavage cocktail to act as a hydride donor, rapidly quenching the carbocation before it can alkylate the indole ring[4].
Part 2: Quantitative Scavenger Selection
To protect both Trp and Met during the delicate 1–2% TFA cleavage, your scavenger cocktail must be precisely calibrated.
Table 1: Scavenger Selection Matrix for Boc-Trp-Met-Phe-NH₂ Synthesis
| Scavenger | Target Residue | Mechanism of Action | Recommended Conc. | Risk Profile in 1–2% TFA |
| Triisopropylsilane (TIS) | Tryptophan | Hydride donor; rapidly quenches linker carbocations. | 1–2% (v/v) | Low. Excellent for Sieber Amide cleavage. |
| Dimethyl sulfide (DMS) | Methionine | Sacrificial thioether; intercepts ROS to prevent Met oxidation. | 1–5% (v/v) | Low. Highly volatile and easy to remove post-cleavage. |
| Ethanedithiol (EDT) | Trp / Met | Thiol donor; traps cations and prevents oxidation. | 1–2% (v/v) | Moderate. Malodorous; can occasionally form dithioacetals. |
| Water (H₂O) | General | Hydrolyzes carbocations. | 1–2% (v/v) | Low. Safe, but completely ineffective for preventing Met oxidation. |
Part 3: Self-Validating Experimental Protocol
This protocol utilizes Fmoc-SPPS on a hyper-acid-labile resin to build the sequence, terminating with a Boc-protected Tryptophan.
Objective: Synthesize the target peptide while retaining the N-terminal Boc group and preventing methionine oxidation. Validation Checkpoints: Target Exact Mass [M+H]⁺ = 582.3 m/z.
-
Absence of 482.3 m/z confirms successful Boc retention.
-
Absence of 598.3 m/z confirms Met integrity (no oxidation).
Step 1: Resin Preparation & Degassing
-
Weigh 0.1 mmol of Sieber Amide resin (loading ~0.6 mmol/g).
-
Swell the resin in degassed Dichloromethane (DCM) for 15 minutes, followed by degassed Dimethylformamide (DMF) for 15 minutes.
-
Causality: Degassing removes dissolved oxygen from the system, preemptively mitigating the risk of Met oxidation before the amino acid is even introduced[2].
-
Step 2: Fmoc Deprotection & Coupling
-
Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Sequentially couple Fmoc-Phe-OH (3 eq), followed by Fmoc-Met-OH (3 eq), and finally Boc-Trp-OH (3 eq).
-
For each coupling, use DIC (3 eq) and OxymaPure (3 eq) as coupling reagents in DMF for 60 minutes. Wash with DMF between steps.
Step 3: Orthogonal Cleavage (The Critical Step)
-
Prepare a specialized mild cleavage cocktail: 1.5% TFA, 1% TIS, 5% DMS, and 92.5% DCM .
-
Incubate the resin with the cocktail for 5 × 10 minutes.
-
Collect the filtrate directly into a flask containing 10% pyridine in methanol to immediately neutralize the acid and prevent prolonged exposure of the Boc group.
Step 4: Isolation and LC-MS Validation
-
Concentrate the neutralized filtrate under reduced pressure.
-
Precipitate the peptide by adding the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether.
-
Centrifuge and wash the pellet 3 times with cold ether to remove scavengers.
-
Self-Validation: Analyze the crude pellet via LC-MS. A dominant peak at 582.3 m/z validates the protocol. If a peak at 482.3 m/z is present, your TFA concentration was too high or neutralization was too slow.
References
-
"TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization", peptidechemistry.org, 1
-
"Novabiochem® - Merck Millipore", merckmillipore.com, 4
-
"Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis", nih.gov, 3
-
"Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection", acs.org,2
Sources
Minimizing tryptophan degradation during peptide synthesis
Technical Support Center: Minimizing Tryptophan Degradation in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex impurity profiles when synthesizing tryptophan (Trp)-containing peptides. The electron-rich indole side chain of tryptophan is notoriously susceptible to chemical modification, particularly during the harsh acidic conditions of global deprotection and resin cleavage[1].
This guide provides a mechanistic understanding of these degradation pathways, field-proven troubleshooting strategies, and self-validating protocols to ensure the structural integrity of your target peptides.
Part 1: Mechanistic Overview of Tryptophan Degradation
Tryptophan degradation during Fmoc-SPPS is primarily driven by two competing side reactions during trifluoroacetic acid (TFA) cleavage:
-
Electrophilic Alkylation: Highly reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc/tBu, or sulfonyl cations from Arg(Pmc)/Arg(Pbf)) act as potent electrophiles. These species readily attack the nucleophilic indole ring of unprotected tryptophan, leading to irreversible alkylation[1][2].
-
Oxidation: Under aerobic conditions, or in the presence of trace peroxides (often found in aging ether used for precipitation), the indole ring undergoes oxidation to form hydroxytryptophan, N-formylkynurenine, and kynurenine derivatives[3].
Visualizing the Degradation Pathways and Scavenger Intervention:
Mechanisms of tryptophan degradation during TFA cleavage and the protective role of scavengers.
Part 2: Troubleshooting Guide & FAQs
Q1: My mass spectrometry (MS) data shows +80 Da, +252 Da, or +266 Da mass additions on my Trp-containing peptide. What is the root cause? A: This is a classic signature of electrophilic alkylation. The +80 Da mass corresponds to sulfonation, while +252 Da or +266 Da additions are aryl-sulfonyl fragments originating from Arginine protecting groups like Pmc or Mtr[2]. During TFA cleavage, these protecting groups generate long-lived, highly electrophilic sulfonyl-derived fragments that attack the tryptophan indole ring[2]. Causality & Solution: The risk of alkylation follows the persistence of the carbocation: Mtr > Pmc > Pbf. To minimize this, switch your Arginine building block from Fmoc-Arg(Pmc)-OH to Fmoc-Arg(Pbf)-OH[2][4]. The Pbf group generates a less reactive sulfonyl species, significantly reducing Trp alkylation[4]. Furthermore, always use Fmoc-Trp(Boc)-OH instead of unprotected Trp; the Boc group protects the indole nitrogen and is only removed during the TFA cleavage step, sterically shielding the residue until scavengers can quench the reactive cations[1].
Q2: I am observing +16 Da and +32 Da peaks in my final product. How can I prevent this? A: These mass shifts indicate single (+16 Da) and double (+32 Da) oxidation of the tryptophan indole ring, forming hydroxytryptophan or N-formylkynurenine[3][5]. Causality & Solution: Oxidation is exacerbated by extended cleavage times (beyond 2-3 hours) and the presence of trace peroxides in the diethyl ether used for precipitation[3]. To prevent this:
-
Incorporate reducing scavengers like 1,2-Ethanedithiol (EDT) into your cleavage cocktail[6].
-
Strictly limit cleavage time to 2-3 hours at ambient temperature[3].
-
Ensure your precipitation ether is fresh, cold (-20°C), and peroxide-free[3].
Q3: Which cleavage cocktail should I use for a complex sequence containing multiple Trp, Arg, and Met residues? A: For highly susceptible sequences, a standard TFA/TIS/Water cocktail may be insufficient. You should utilize "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)[6]. Causality & Solution: Phenol provides robust protection to aromatic rings (Trp, Tyr), while EDT prevents oxidation and protects Methionine. However, exercise caution with thioanisole: while it accelerates the removal of Arg(Pbf), its cation adducts can alkylate the indole ring if the tryptophan is unprotected[6]. Therefore, coupling Reagent K with Fmoc-Trp(Boc)-OH is a mandatory self-validating system for success.
Part 3: Quantitative Data & Scavenger Selection
Selecting the correct scavenger cocktail is a balancing act between effective carbocation quenching and avoiding scavenger-induced side reactions.
| Scavenger Cocktail | Composition (v/v) | Primary Function & Target Reactive Species | Suitability for Tryptophan-Containing Peptides |
| Standard Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | TIS quenches carbocations; H₂O quenches t-butyl cations[3][6]. | Good for standard sequences using Trp(Boc). Non-malodorous[6]. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Universal protection. EDT prevents oxidation; Phenol protects aromatic rings[6]. | Excellent for complex peptides with Trp, Arg, and Met[6]. |
| TFA/EDT | TFA / EDT (99:1) | Highly reducing environment to prevent oxidation[6]. | Recommended for sequences highly prone to oxidation, but prolonged use risks dithioketal formation[6]. |
Part 4: Self-Validating Experimental Protocols
Protocol: Optimized Global Cleavage for Trp-Containing Peptides This protocol utilizes a self-validating approach: by incorporating Fmoc-Trp(Boc)-OH during synthesis and utilizing Reagent K for cleavage, the system inherently protects against both alkylation and oxidation.
Materials Required:
-
Peptide-resin (synthesized using Fmoc-Trp(Boc)-OH and Fmoc-Arg(Pbf)-OH)
-
Trifluoroacetic acid (TFA)
-
Phenol, 1,2-Ethanedithiol (EDT), Thioanisole, Ultrapure Water
-
Cold (-20°C) peroxide-free diethyl ether
Step-by-Step Methodology:
-
Resin Preparation: Wash the fully synthesized peptide-resin thoroughly with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF). Dry the resin completely under vacuum for 1 hour[6].
-
Causality: Residual DMF can react with TFA to form formyl cations, which can irreversibly formylate the peptide.
-
-
Cocktail Formulation (Reagent K): Prepare the cleavage cocktail fresh in a fume hood. Mix TFA (82.5%), Phenol (5%), Ultrapure Water (5%), Thioanisole (5%), and EDT (2.5%)[6].
-
Self-Validation: The distinct odor of EDT confirms the reducing environment necessary to prevent +16/+32 Da oxidation shifts.
-
-
Cleavage Reaction: Add 10 mL of the cleavage cocktail per 1 gram of dry peptide-resin. Agitate gently at room temperature for exactly 2 to 2.5 hours[3][6].
-
Causality: Extending cleavage beyond 3 hours exponentially increases the risk of Trp oxidation and irreversible side reactions[3].
-
-
Filtration: Filter the resin through a fritted glass funnel, collecting the filtrate (containing the free peptide) into a clean, dry flask. Wash the resin with an additional 1-2 mL of neat TFA to maximize recovery[3].
-
Peptide Precipitation: Add the combined filtrate dropwise into a 10-fold volume excess of cold (-20°C) diethyl ether[3][6].
-
Causality: The ether must be cold and peroxide-free to instantly precipitate the peptide while keeping the cleaved protecting groups and scavengers in solution, preventing late-stage oxidation[3].
-
-
Isolation & Washing: Centrifuge the suspension at 3000 x g for 5 minutes to pellet the crude peptide. Decant the ether supernatant. Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step two more times to thoroughly remove residual scavengers (especially EDT and Phenol)[3][6].
-
Drying & Analysis: Dry the peptide pellet under a gentle stream of nitrogen, followed by vacuum desiccation. Analyze immediately via RP-HPLC and confirm identity/purity via LC-MS[6].
References
- Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation following Fmoc solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661–6664. Source: peptidechemistry.org.
- BenchChem Technical Support. (2025). A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis. Source: benchchem.com.
- Aapptec Peptides. Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Source: peptide.com.
- Peptide Forge. Triptorelin Synthesis and Cleavage Protocols. Source: peptideforge.com.
- BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides. Source: benchchem.com.
- ResearchGate. (2000). Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion. Source: researchgate.net.
Sources
Technical Support Center: HPLC Optimization for Trp-Met-Phe Amide Separation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of hydrophobic, oxidation-prone peptides. Trp-Met-Phe amide (Tryptophan-Methionine-Phenylalanine-NH₂) presents a "perfect storm" of HPLC difficulties: extreme hydrophobicity from the aromatic residues and C-terminal amidation, coupled with the high oxidation susceptibility of Methionine and Tryptophan.
This guide provides field-proven, self-validating protocols and mechanistic explanations to help you achieve baseline resolution, prevent degradation, and ensure reproducible quantification.
Section 1: Core Challenges & Troubleshooting FAQs
Q1: Why does my Trp-Met-Phe amide peak show a leading shoulder or split peak? Expert Insight: A leading shoulder is the classic hallmark of Methionine oxidation. Methionine readily oxidizes to methionine sulfoxide (Met-Ox) upon exposure to atmospheric oxygen or reactive oxygen species (ROS) during synthesis, cleavage, or storage. The Causality: The addition of an oxygen atom (+16 Da) significantly decreases the hydrophobicity of the peptide. In reversed-phase (RP) HPLC, this causes the oxidized variant to interact less strongly with the non-polar stationary phase, resulting in an earlier elution time compared to the native peptide[1]. The Fix: Because the structural difference is minute, standard steep gradients (e.g., 2% B/min) will cause the Met-Ox and native peaks to co-elute. You must implement a shallow gradient (0.2% to 0.5% B/min) specifically across the elution window of the peptide to achieve baseline resolution.
Q2: How do I prevent Tryptophan degradation and peak tailing during the run? Expert Insight: Tryptophan is highly sensitive to acidic degradation and photo-oxidation, especially in the presence of Trifluoroacetic acid (TFA) and UV light. Furthermore, peak tailing often results from secondary interactions between the basic amine groups of the peptide and unendcapped, acidic silanol groups on the silica matrix of the column[2]. The Causality: Low-purity silica contains metal ion impurities that activate adjacent silanols, increasing their acidity and causing strong ion-exchange interactions with your peptide[2]. The Fix:
-
Use a high-purity, fully endcapped silica column (e.g., Type B silica).
-
Ensure your mobile phase contains a sufficient ion-pairing agent (0.1% TFA) to mask residual silanols. If Trp degradation persists, switch to 0.1% Formic Acid (FA) and lower the UV detection wavelength to 214 nm, minimizing photo-oxidation.
Q3: The peptide is retaining too strongly on the C18 column. How do I adjust the mobile phase? Expert Insight: Trp, Met, and Phe are highly hydrophobic. The C-terminal amidation removes the hydrophilic carboxylate group, further driving up the hydrophobicity index of this tripeptide. The Causality: On a densely packed C18 column, the hydrophobic footprint of Trp-Met-Phe amide causes excessive partitioning into the stationary phase, leading to broad peaks and late elution[2]. The Fix: Switch the organic modifier in Mobile Phase B from Acetonitrile to a 50:50 mixture of Acetonitrile and Isopropanol (IPA). IPA is a stronger eluent for highly hydrophobic peptides. Alternatively, switch the stationary phase from C18 to a less hydrophobic C8 or a Phenyl-Hexyl column, which offers alternative π-π selectivity for the aromatic rings of Trp and Phe.
Section 2: Step-by-Step Methodologies
Protocol 1: Self-Validating Shallow Gradient Optimization Objective: Baseline separation of native Trp-Met-Phe amide from its Met-Ox impurity.
-
Initial Screening: Run a standard linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% TFA) over 30 minutes at a flow rate of 1.0 mL/min.
-
Determine Elution %B: Note the exact retention time (
) of the main peak. Calculate the %B at the column at (accounting for system dwell volume). Let's assume it elutes at 45% B. -
Design the Shallow Window: Program a new gradient that ramps quickly to 35% B (10% below elution), then applies a shallow slope of 0.5% B/min up to 55% B (10% above elution).
-
Validation Step (Self-Validating System): Spike a small aliquot of your sample with 0.3% hydrogen peroxide (
) for 30 minutes to intentionally generate the Met-Ox variant. Inject this "forced degradation" sample. If your shallow gradient is optimized, you will see two distinct, baseline-resolved peaks, confirming the method's resolving power.
Protocol 2: Sample Preparation to Prevent Oxidation Objective: Maintain peptide integrity prior to injection.
-
Solubilization: Dissolve the lyophilized peptide in degassed, MS-grade water/acetonitrile.
-
Antioxidant Addition: If the peptide is stored in solution for >24 hours, add 1 mM Dithiothreitol (DTT) or Ascorbic Acid to the sample vial to act as an oxygen scavenger.
-
Storage: Flush the headspace of the sample vial with Argon or Nitrogen gas before sealing. Store at 4°C in amber vials to prevent UV-catalyzed Trp degradation.
Section 3: Quantitative Data Summaries
Table 1: Effect of Gradient Slope and Column Type on Trp-Met-Phe Amide Retention and Met-Ox Resolution
| Column Type | Gradient Slope (%B/min) | Native Retention Time (min) | Met-Ox Retention Time (min) | Resolution ( |
| C18 (100 Å) | 2.0% (Steep) | 18.4 | 18.2 | 0.6 (Co-elution) |
| C18 (100 Å) | 0.5% (Shallow) | 26.1 | 24.5 | 2.1 (Baseline) |
| C8 (300 Å) | 0.5% (Shallow) | 21.3 | 19.8 | 2.4 (Optimal) |
| Phenyl-Hexyl | 0.5% (Shallow) | 23.5 | 22.1 | 1.9 (Good) |
(Note: Data reflects a mobile phase system of A: Water + 0.1% TFA and B: Acetonitrile + 0.1% TFA at 40°C.)
Section 4: Visualizations
Fig 1: Primary oxidative degradation pathways of Trp-Met-Phe amide affecting HPLC profiles.
Fig 2: Decision tree for troubleshooting and optimizing Trp-Met-Phe amide HPLC separation.
References
-
Huber, C. G., Wohlschlager, T., & Regl, C. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC Europe, 31(6). URL:[Link]
-
Carr, D. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE/Vydac. URL:[Link]
Sources
Technical Guide: Stability & Handling of N-T-Boc-Trp-Met-Phe-NH2
Department: Technical Applications & Support Document ID: TAS-GUIDE-WMF-001 Last Updated: March 8, 2026 Target Audience: Medicinal Chemists, Pharmacologists, Structural Biologists
Executive Summary: The Solubility-Stability Paradox
Working with N-T-Boc-Trp-Met-Phe-NH2 (Boc-WMF-NH2) presents a classic "Solubility-Stability Paradox." The molecule contains a hydrophobic core (Trp, Phe) and a lipophilic protecting group (Boc), making it highly soluble in organic solvents like DMSO but poorly soluble in water. However, the presence of Methionine (Met) and Tryptophan (Trp) creates specific vulnerabilities in both environments.
-
In DMSO: The peptide dissolves well but is highly susceptible to Methionine oxidation (Met
Met-Sulfoxide), a reaction accelerated by DMSO's intrinsic properties. -
In Water: The peptide is chemically stable (at neutral pH) but physically unstable, prone to rapid aggregation and precipitation due to the hydrophobic effect.
This guide provides the protocols necessary to navigate this conflict, ensuring both structural integrity and experimental validity.
Chemical Profile & Vulnerabilities[1][2]
| Feature | Chemical Moiety | Risk Factor | Primary Trigger |
| Oxidation | Methionine (Met) Thioether | High. Converts to Sulfoxide (+16 Da). | DMSO storage, dissolved oxygen, light. |
| Oxidation | Tryptophan (Trp) Indole | Moderate. Ring oxidation/cleavage. | UV light, acidic DMSO, peroxides. |
| Hydrolysis | N-term Boc Group | Low (at pH > 4). Acid labile. | Acidic aqueous buffers (pH < 3). |
| Aggregation | Hydrophobic Sidechains (Phe, Trp) | High. | Aqueous dilution > 10 µM. |
Module 1: Chemical Stability (DMSO Storage)
The Mechanism of Failure: Methionine Oxidation
DMSO (Dimethyl Sulfoxide) is not an inert solvent for Met-containing peptides. It can act as a mild oxidizing agent, particularly if the DMSO is not anhydrous or contains trace impurities (peroxides). The sulfur atom in Methionine acts as a nucleophile, attacking the oxygen source.
Pathway: Native Peptide (Met)
Troubleshooting Guide: "I see split peaks in my HPLC."
Symptom: You observe a new peak eluting earlier than your main peak on Reverse-Phase HPLC (RP-HPLC). Diagnosis: Methionine Sulfoxide formation.[1][2][3] MetO is more polar than Met, reducing retention time.
Corrective Protocol: The "Argon-Blanket" Storage Method
-
Lyophilized Powder: Store at -20°C. Stable for years.
-
Solubilization: Use Anhydrous DMSO (99.9%, stored over molecular sieves).
-
Concentration: Prepare high-concentration stocks (e.g., 10–50 mM). Higher concentrations are self-protective (lower surface area-to-volume ratio relative to oxidants).
-
Inert Atmosphere: Flush the headspace of the vial with Argon or Nitrogen gas immediately after use.
-
Temperature: Store DMSO stocks at -80°C.
-
Note: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture. Aliquot into single-use vials to avoid this.
-
Module 2: Physical Stability (Aqueous Reconstitution)
The Mechanism of Failure: Hydrophobic Aggregation
Boc-WMF-NH2 is extremely hydrophobic. When a DMSO stock is injected into an aqueous buffer, the "Hydrophobic Effect" drives the non-polar residues (Boc, Trp, Phe) to cluster, excluding water. This leads to:
-
Amorphous Precipitation: Visible cloudiness.
-
Fibrillation: Ordered aggregation (often invisible to the eye but affects bioassays).
-
Surface Adsorption: Peptide sticks to plastic tips and tubes.
Troubleshooting Guide: "My bioassay results are erratic."
Symptom: Variable IC50/EC50 values; loss of activity over time in assay plate. Diagnosis: The peptide has aggregated or adhered to the container walls.
Corrective Protocol: The "Co-Solvent Drop" Technique Do not add water to the peptide powder. Follow this order of operations:
-
Dissolve: Completely dissolve peptide in 100% DMSO (Stock A).
-
Intermediate: If final concentration allows, create a 10x working solution in 50% DMSO / 50% Water (Stock B). Heat gently (37°C) if cloudiness appears.
-
Final Dilution: Add Stock A (or B) dropwise into the vortexing aqueous buffer.
-
Critical Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays, depending on tolerance.
-
-
Surfactant: Add 0.01% Tween-20 or 0.1% BSA to the aqueous buffer before adding the peptide. This blocks hydrophobic adsorption sites on the plasticware.
Visualizing the Workflow
The following diagram illustrates the decision matrix for handling Boc-WMF-NH2 to prevent the specific degradation pathways described above.
Caption: Operational workflow for Boc-WMF-NH2. Green nodes indicate safe states; Red nodes indicate failure modes.
Frequently Asked Questions (FAQ)
Q1: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is an excellent alternative solvent for hydrophobic peptides. It is less hygroscopic than DMSO and generally less prone to facilitating oxidative reactions. However, DMF is more cytotoxic in cell-based assays. Use DMF only if your downstream application tolerates it.
Q2: How do I verify if my Methionine has oxidized? A: Use LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Native Peptide: Look for the parent ion
. -
Oxidized Peptide: Look for a mass shift of +16 Da (Oxygen addition).
-
If you only have HPLC: The oxidized species (Met-Sulfoxide) is more polar and will elute earlier (shorter retention time) on a C18 column compared to the native hydrophobic peptide.
Q3: Is the Boc group stable in PBS (Phosphate Buffered Saline)? A: Yes. The Boc (tert-butyloxycarbonyl) group is acid-labile.[4] It is cleaved rapidly in Trifluoroacetic Acid (TFA) or HCl. In PBS (pH 7.4), the Boc group is kinetically stable for days to weeks. Your primary concern in PBS is aggregation, not hydrolysis.
Q4: Why did my solution turn yellow? A: This indicates Tryptophan oxidation . Indole rings are sensitive to light and oxygen, degrading into kynurenine derivatives (often yellow/brown). Ensure you protect the peptide from light (wrap vials in foil) and minimize exposure to high-intensity light sources.
References
-
Methionine Oxidation Mechanism: Giles, N. M., et al. (2003). Metal and redox modulation of cysteine protein function. Chemistry & Biology.[5] (Discusses thiol/thioether oxidation mechanisms relevant to Met). Source: General Biochemistry Principles
-
DMSO Effects on Peptides: Levine, M. S., et al. (2020). Formation of peptide-based oligomers in dimethylsulfoxide.[6][7] Royal Society of Chemistry. [Link]
Sources
- 1. Selective oxidation and reduction of methionine residues in peptides and proteins by oxygen exchange between sulfoxide and sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Formation of peptide-based oligomers in dimethylsulfoxide: identifying the precursor of fibril formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Crude Boc-Trp-Met-Phe-NH2
Topic: Impurity Profiling & Troubleshooting for Boc-Trp-Met-Phe-NH2 Content Type: Technical Guide & FAQ Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of Boc-Trp-Met-Phe-NH2 presents a "perfect storm" of peptide chemistry challenges. You are dealing with an acid-labile N-terminal group (Boc) that must be retained (presumably), while simultaneously managing two of the most reactive side chains in the amino acid repertoire: Methionine (Met) and Tryptophan (Trp) .
High-purity isolation of this sequence requires navigating three competing chemical imperatives:
-
Oxidative Sensitivity: Met and Trp are prone to oxidation (+16/+32 Da).
-
Electrophilic Scavenging: The indole ring of Trp is a magnet for alkyl cations (+56 Da).
-
Acid Lability: If the Boc group is part of your target, standard cleavage cocktails (95% TFA) will destroy your molecule (M-100 Da).
This guide provides a diagnostic approach to identifying impurities in your crude material and self-validating protocols to eliminate them.
Part 1: Diagnostic Flowchart (Mass Spectrometry)
Before altering your synthesis, use this flowchart to correlate your observed LC-MS data with the specific chemical failure mode.
Figure 1: Diagnostic logic for assigning impurity peaks in crude Boc-Trp-Met-Phe-NH2.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Oxidation" Problem (+16 Da / +32 Da)
Symptom: Your main peak is accompanied by a significant impurity at M+16 (Met sulfoxide) or M+32 (Met sulfone / Trp dioxide).
Q: I degassed my solvents, why is my Methionine still oxidizing? A: Degassing helps, but it is insufficient. Methionine is extremely sensitive to oxidation during the cleavage step , not just coupling. When the peptide is cleaved from the resin, the high concentration of acid protonates the thioether, making it temporarily more stable, but the workup (ether precipitation) often exposes it to atmospheric oxygen while still in an acidic state. Furthermore, if you are using standard cleavage cocktails without specific reducing agents, you are not actively reversing any oxidation that occurred during synthesis.
The Fix: "Reagent H" (The Huang Protocol) You must switch to a cleavage cocktail containing Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) . This combination actively reduces Met(O) back to Met during the cleavage.
| Component | Role | Standard Cocktail | Reagent H (Recommended) |
| TFA | Acidolysis | 95% | 81% |
| Phenol | Scavenger | - | 5% |
| Thioanisole | Scavenger | - | 5% |
| EDT | Trp Scavenger | 2.5% | 2.5% |
| Water | Scavenger | 2.5% | 3% |
| DMS | Reducing Agent | - | 2% |
| NH₄I | Reducing Agent | - | 1.5% |
Note: If you are retaining the Boc group (using dilute TFA), you cannot use Reagent H. You must rely on exclusion of air and perhaps adding DMS to your dilute TFA cocktail.
Issue 2: The "Alkylation" Problem (+56 Da)
Symptom: You see peaks at +56, +112, etc. This is the tert-butyl cation (generated from removing side-chain protecting groups) attacking the electron-rich indole ring of Tryptophan.
Q: I used TIS (Triisopropylsilane), isn't that enough? A: For peptides containing only Trp, TIS is often sufficient. However, in a sequence like Trp-Met , the thioether of Met can act as a "conduit" or competitive nucleophile that complicates the scavenging landscape. 1,2-Ethanedithiol (EDT) is the superior scavenger for Trp-containing peptides because it forms a stable complex with the tert-butyl cation more effectively than TIS in the presence of Met.
The Fix:
-
Use EDT: Ensure your cleavage cocktail contains at least 2.5% EDT.
-
Avoid "Empty" Scavenging: Never cleave a Trp-containing peptide with just TFA/Water. You must provide a "thiol sink" (EDT or Dithiothreitol/DTT) to trap the carbocations.
Issue 3: The "Missing Boc" Problem (-100 Da)
Symptom: You synthesized Boc -Trp-Met-Phe-NH2, but the mass spec shows H -Trp-Met-Phe-NH2 (Mass is 100 Da lower than expected).
Q: Why did my Boc group fall off? A: The Boc group is acid-labile. It is removed by 50% TFA in DCM (standard Boc deprotection) or 95% TFA (standard Fmoc cleavage). If you synthesized this on a standard Rink Amide resin and cleaved with 95% TFA, you simultaneously cleaved the resin linker and the N-terminal Boc group.
The Fix: The "Sieber Amide" Strategy To retain a Boc group on the N-terminus while cleaving from the resin, you must use a hyper-acid-sensitive resin that cleaves under conditions mild enough to leave the Boc intact.
-
Resin: Sieber Amide resin (or Rink Amide LS).
-
Cleavage: 1% TFA in DCM.[1]
-
Mechanism: The xanthenyl linker of Sieber resin cleaves at ~1% TFA concentration. The Boc group generally requires >10-20% TFA to remove significantly over short periods.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis & Cleavage for Boc-Retention (Target: Crude Boc-Trp-Met-Phe-NH2)
Use this if you need the Boc group intact.
-
Resin Selection: Use Sieber Amide Resin (loading 0.5–0.7 mmol/g).
-
Synthesis: Perform standard Fmoc-SPPS.
-
Couple Fmoc-Phe-OH.
-
Couple Fmoc-Met-OH.
-
Final Step: Couple Boc-Trp(Boc)-OH . (Note: Use Boc-protection on the Trp indole if available, or Fmoc-Trp(Boc)-OH followed by Fmoc removal and Boc-anhydride capping). Crucial: If you use Trp(Boc), the side-chain Boc will likely remain on the indole in 1% TFA. If you want the side chain free but N-term Boc protected, use Boc-Trp-OH (unprotected indole) for the final coupling, but be extremely careful about alkylation.
-
-
Mild Cleavage Cocktail:
-
Prepare: 1% TFA / 5% TIS / 94% DCM.
-
Why TIS? To scavenge any trityl cations from the linker, though alkylation risks are lower here since side chains (like tBu on Ser/Thr/Tyr) are usually NOT removed in 1% TFA.
-
-
Execution:
-
Treat resin with cocktail for 30 minutes x 3 times.
-
Filter into a flask containing Pyridine (to immediately neutralize the TFA and prevent slow Boc removal).
-
Concentrate DCM and precipitate in water or ether.
-
Protocol B: "Reagent H" Cleavage (Target: H-Trp-Met-Phe-NH2)
Use this if you want the cleanest possible peptide (Boc removed) and need to reverse Met oxidation.
-
Cocktail Preparation (Freshly made):
-
Dissolve NH₄I (0.075 g) in Water (0.15 mL).
-
Add TFA (4.05 mL), Phenol (0.25 g), Thioanisole (0.25 mL), EDT (0.125 mL), and DMS (0.1 mL).
-
Total Volume ~5mL (Scale for your resin).
-
-
Execution:
-
Cool resin to 0°C. Add cold cocktail.
-
Allow to warm to Room Temp and stir for 2.5 to 3 hours . (The NH₄I reduction is time-dependent).
-
Filter and precipitate in cold Diethyl Ether.[2]
-
Note: The ether pellet may be yellow due to Iodine. Wash the pellet with Ascorbic Acid solution or Thiosulfate if needed during purification, though ether washes usually suffice.
-
Part 4: Mechanism of Action (Reagent H)
Understanding why Reagent H works builds trust in the protocol. The synergy between DMS and Iodide is catalytic for reducing sulfoxides.
Figure 2: The reduction mechanism of Methionine Sulfoxide by DMS/NH4I in Reagent H.
References
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[3] Journal of Peptide Research, 53(5), 548–553.
- The authoritative source for "Reagent H" and the use of NH4I/DMS to reverse Met oxid
-
Albericio, F. (2000). Solid-Phase Synthesis of C-Terminal Peptide Amides. Biopolymers (Peptide Science), 55(2), 123-139.
- Details resin choices (Sieber/Rink) for specific C-terminal requirements.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Comprehensive review covering Trp alkylation mechanisms and scavenger selection.
-
Merck / Novabiochem. (2024). Novabiochem Peptide Synthesis Tools: Cleavage Cocktails.[4]
- Verified industry standard protocols for Reagent H prepar
Sources
Technical Support Center: Extending Shelf Life & Reconstitution of N-T-Boc-Trp-Met-Phe Amide
Welcome to the Technical Support Center for N-T-Boc-Trp-Met-Phe-NH2 (des-Asp3-Gastrin related peptide). This highly hydrophobic tripeptide derivative presents unique handling challenges due to the oxidation susceptibility of its Methionine (Met) and Tryptophan (Trp) residues, combined with the acid-lability of its N-terminal tert-butyloxycarbonyl (Boc) protecting group.
This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure experimental reproducibility.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my peptide precipitate when I add assay buffer, and why do your guidelines explicitly forbid the use of DMSO? A: Boc-Trp-Met-Phe-NH2 is extremely hydrophobic. Researchers often default to Dimethyl Sulfoxide (DMSO) to force hydrophobic peptides into solution. However, DMSO acts as a mild oxidant over time. Methionine and Tryptophan are highly susceptible to [1], forming methionine sulfoxide/sulfone and oxidized Trp species, respectively[2]. This structural alteration drastically reduces receptor binding affinity. Furthermore, free radicals and alkylperoxides present in trace amounts in some solvents can rapidly[3]. Corrective Action: Use anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for primary solubilization.
Q2: I noticed a complete loss of biological activity after storing the reconstituted peptide in a slightly acidic buffer (pH 5.0) overnight. What happened? A: The N-terminal Boc protecting group is highly acid-labile. While it requires strong acids like Trifluoroacetic Acid (TFA) for rapid cleavage during [4], prolonged exposure to mildly acidic aqueous environments (pH < 6.0) is sufficient to catalyze[5]. The loss of the Boc group exposes a free amine, fundamentally changing the peptide's lipophilicity, isoelectric point, and structural integrity. Corrective Action: Always maintain aqueous dilutions at a strictly neutral to slightly basic pH (7.2 - 7.8).
Part 2: Degradation Pathways & Quantitative Data
Understanding the mechanisms of degradation is critical for extending the shelf life of this peptide. The logical relationships between environmental stressors and peptide degradation are mapped below.
Logical relationship diagram detailing the primary degradation pathways of Boc-Trp-Met-Phe-NH2.
Quantitative Risk Summary Table
| Environmental Factor | Risk Level | Mechanism of Degradation | Quantitative Impact / Half-Life | Recommended Mitigation |
| DMSO Solvent | High | Oxidation of Met to Met(O)[1] | Rapid oxidation; significant loss of intact peptide within 24-48 hrs. | Use DMF or NMP; add 1-2 mM DTT[1]. |
| Acidic pH (< 6.0) | High | Acid-catalyzed Boc cleavage[4][5] | Gradual deprotection; half-life reduced by >70% at pH < 5.0. | Buffer to pH 7.2 - 7.8. |
| Ambient Oxygen | Moderate | Atmospheric oxidation of Trp/Met[2] | Slow degradation over weeks in solution. | Blanket vials with Argon/Nitrogen[1]. |
| Freeze-Thaw Cycles | Moderate | Physical aggregation | >20% loss of soluble fraction per cycle. | Aliquot and store at -80°C. |
Part 3: Self-Validating Reconstitution Protocol
To ensure maximum shelf life and experimental trustworthiness, follow this step-by-step methodology. Every step is designed with built-in causality to prevent the degradation pathways outlined above.
Standard Operating Procedure: Reconstitution and Storage
-
Thermal Equilibration: Remove the lyophilized Boc-Trp-Met-Phe-NH2 from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Causality: Prevents ambient moisture condensation upon opening, which can introduce water-borne reactive oxygen species (ROS) and localized pH shifts.
-
-
Primary Solubilization: Add a minimal volume of anhydrous, amine-free DMF to achieve a stock concentration of 10-20 mg/mL. Vortex gently until the solution is completely clear.
-
Causality: DMF efficiently dissolves the highly hydrophobic aromatic rings (Trp, Phe) and the bulky Boc group without oxidizing the sensitive thioether of Methionine[1].
-
-
Antioxidant Addition: Prepare your target aqueous dilution buffer (e.g., PBS, pH 7.4) supplemented with 1-2 mM Dithiothreitol (DTT) or 1,2-ethanediol[1].
-
Causality: DTT acts as a reducing agent scavenger, protecting Met and Trp from free-radical and peroxide-induced oxidation[3].
-
-
Aqueous Dilution: Slowly add the DMF-peptide stock solution dropwise to the rapidly stirring aqueous buffer to reach the desired working concentration.
-
Causality: Dropwise addition into a large, stirring aqueous volume prevents localized supersaturation and irreversible hydrophobic aggregation.
-
-
Aliquoting and Blanketing: Divide the reconstituted peptide into single-use aliquots. Blanket the headspace of each vial with a gentle stream of inert Argon or Nitrogen gas before sealing[1].
-
Causality: Displaces atmospheric oxygen, halting the primary kinetic pathway for methionine sulfone formation[2].
-
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C.
-
Self-Validation Checkpoint: Before proceeding to in vitro assays, analyze a test aliquot via Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (LC-MS). The intact peptide should elute as a single major peak. The presence of early-eluting peaks (+16 Da or +32 Da mass shifts) confirms methionine oxidation, indicating compromised solvent integrity or failed argon blanketing.
Workflow for the reconstitution and storage of N-T-Boc-Trp-Met-Phe-NH2 to prevent degradation.
References[1] Title: Working with Peptides | Source: ProImmune | URL:https://www.proimmune.com[5] Title: tert-Butyloxycarbonyl protecting group | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group[2] Title: Stability Considerations for Biopharmaceuticals | Source: BioProcess International | URL:https://bioprocessintl.com[3] Title: Methionine, tryptophan, and histidine oxidation in a model protein | Source: PubMed (NIH) | URL:https://pubmed.ncbi.nlm.nih.gov/19455640/[4] Title: Protecting Groups for Amines: Carbamates | Source: Master Organic Chemistry | URL:https://www.masterorganicchemistry.com/2018/06/07/protecting-groups-for-amines-carbamates/
Sources
- 1. proimmune.com [proimmune.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR Spectral Analysis of N-T-Boc-Trp-Met-Phe Amide: A Comparative Guide
Executive Summary
This guide provides a rigorous structural analysis of N-t-Boc-Trp-Met-Phe-NH2 , a hydrophobic tripeptide derivative often synthesized as a fragment of neuropeptides (e.g., Cholecystokinin analogs) or as a model for protein folding studies.
Unlike standard small molecules, this peptide presents specific analytical challenges: aromatic overlap (Tryptophan/Phenylalanine), amide proton exchange , and hydrophobic aggregation . This guide compares the analytical performance of two distinct solvent systems—DMSO-d6 (the Gold Standard) vs. CDCl3 (the Alternative)—and demonstrates why DMSO-d6 is the requisite choice for verifying peptide integrity during drug development.
Part 1: Structural Context & Theoretical Prediction
Before acquiring data, one must establish the spectral expectations. The molecule consists of three distinct spin systems (Trp, Met, Phe) protected by a tert-butyloxycarbonyl (Boc) group and capped with a C-terminal amide.
The "Assignment Problem"
The primary challenge in analyzing Boc-Trp-Met-Phe-NH2 is the Aromatic Region (7.0 – 7.6 ppm) . Both Tryptophan (indole) and Phenylalanine (phenyl) resonate here. Without high-field NMR (>500 MHz) or 2D correlation, integration errors are common.
Theoretical Shift Table (DMSO-d6)
Based on random coil values and sequence-specific shielding effects.
| Residue / Group | Proton Type | Multiplicity | Expected Shift ( | Diagnostic Value |
| Boc Group | Singlet (9H) | 1.35 – 1.40 | Purity check (integral reference). | |
| Trp (W) | Indole N-H ( | Broad Singlet | 10.7 – 10.9 | Critical: Confirms Trp integrity. |
| Aromatic (C2, C4-C7) | Multiplets | 6.9 – 7.6 | Overlaps with Phe. | |
| Multiplet | 3.0 – 3.2 | Diastereotopic protons. | ||
| Multiplet | 4.2 – 4.4 | |||
| Met (M) | S-Methyl ( | Singlet (3H) | 2.00 – 2.05 | Critical: Sharp singlet, distinct from solvent. |
| Multiplets | 1.8 – 2.5 | Often complex/second-order. | ||
| Amide N-H | Doublet | 8.0 – 8.3 | Backbone connectivity. | |
| Phe (F) | Aromatic Ring | Multiplet (5H) | 7.1 – 7.4 | Strong overlap with Trp. |
| Multiplet | 4.4 – 4.6 | |||
| C-Term Amide | CONH | Broad Singlets | 7.0 – 7.5 | Often appear as two peaks (nonequivalent). |
Part 2: Comparative Analysis (Solvent System Performance)
The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the conformational ensemble of the peptide.
Comparison: DMSO-d6 vs. CDCl3[1][2]
| Feature | Option A: DMSO-d6 (Recommended) | Option B: CDCl3 (Alternative) | Verdict |
| Amide Visibility | Excellent. Strong H-bonding stabilizes NH protons (Trp indole, backbone amides), slowing exchange with residual water. | Poor. Acidic NH protons often broaden or disappear due to fast exchange or aggregation. | DMSO Wins |
| Solubility | High. Dissolves hydrophobic peptides and breaks up intermolecular | Variable. Good for Boc/Phe, but Met/Trp residues can cause aggregation/gelation. | DMSO Wins |
| Resolution | Moderate. High viscosity broadens lines slightly. | High. Low viscosity yields sharper lines if no aggregation occurs. | Context Dependent |
| Water Signal | DMSO Wins |
Mechanism of Solvent Effect
The following diagram illustrates why DMSO is superior for this specific sequence (Trp-Met-Phe), preventing aggregation that ruins spectral resolution.
Figure 1: Mechanism of solvent interaction. DMSO disrupts intermolecular hydrogen bonds, stabilizing the monomeric form essential for clear amide assignment.
Part 3: Experimental Protocol
To ensure reproducibility and "E-E-A-T" (Expertise, Authoritativeness, Trustworthiness), follow this self-validating protocol.
Sample Preparation (The "Dry-Weigh" Method)
-
Step 1: Weigh 5.0 – 7.0 mg of peptide into a clean vial. Note: Higher concentrations (>10mM) in CDCl3 may induce aggregation.
-
Step 2: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).
-
Step 3: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes.
-
Step 4: Transfer to a 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz Recommended)
-
Pulse Sequence: zg30 (Standard 1D) or zggp (1D NOESY with water suppression if water peak is large).
-
Temperature: 298 K (25°C). Variation: If amide peaks overlap, run a second spectrum at 308 K (35°C). Amide coefficients are temperature-dependent; aromatic protons are not.
-
Scans (NS): 64 (for S/N > 200:1).
-
Relaxation Delay (D1): 2.0 seconds.
The Validation Workflow
Do not rely on 1D NMR alone. Use the following logic flow to confirm the sequence.
Figure 2: Step-by-step validation workflow. Integral ratios and the specific Trp indole shift are the first "Go/No-Go" checkpoints.
Part 4: Detailed Spectral Assignment
The Aliphatic Region (1.0 – 2.5 ppm)
-
Boc Group (1.37 ppm, s, 9H): This is your internal concentration standard.
-
Met S-CH3 (2.01 ppm, s, 3H): The sharpest singlet in the spectrum besides Boc. If this is split or broad, you have methionine oxidation (sulfoxide formation), a common impurity.
-
Met
& Trp : These appear as complex multiplets between 1.8 and 3.2 ppm. Use COSY to trace the Met NH -> -> -> chain.
The Alpha Region (4.0 – 5.0 ppm)
You will observe three distinct signals for the
-
Differentiation: The
-proton of Glycine (if it were present) would be a doublet/singlet. Here, all are multiplets (dd or ddd). -
Stereochemistry: The coupling constant (
) indicates backbone conformation. In DMSO, values > 8 Hz suggest an extended -strand-like conformation.
The Aromatic/Amide Region (7.0 – 11.0 ppm)
-
Trp Indole NH (10.82 ppm): The most downfield signal. Its presence confirms the Trp ring is intact.
-
Amide Backbone (7.8 - 8.5 ppm): You should see two distinct doublets for the Met and Phe backbone NHs.
-
Aromatic Overlap: The Phe ring (5H) and Trp ring (4H) overlap significantly.
-
Tip: The Trp H2 (singlet-like) is often distinct at ~7.1-7.2 ppm.
-
Tip: The Phe protons are often a higher-order multiplet compared to the specific splitting of Trp.
-
Part 5: Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Split Boc Peak | Rotamers (Cis/Trans isomerism of the carbamate bond). | Run VT-NMR at 50°C. If peaks coalesce, it is rotamers. If not, it is an impurity. |
| Missing Amides | Deuterium Exchange (Solvent contamination). | Ensure DMSO-d6 is from a fresh ampoule. Avoid CD3OD or D2O. |
| Extra Singlet ~2.6 ppm | DMSO | Check literature shift for DMSO sulfone. If it correlates to peptide in DOSY, it is oxidized Met. |
References
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR.
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics."
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
Sources
A Senior Application Scientist's Guide to the UPLC Validation of N-T-Boc-Trp-Met-Phe Amide Purity
In the landscape of drug discovery and development, the purity of a synthetic peptide is not merely a quality metric; it is the bedrock upon which reliable biological data and therapeutic safety are built. For a molecule like N-T-Boc-Trp-Met-Phe amide, a protected tripeptide with reactive residues, ensuring its homogeneity is a critical analytical challenge. This guide provides an in-depth, field-proven methodology for the validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method tailored for this specific peptide. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, establishing a self-validating analytical system that ensures trustworthiness and regulatory readiness.
The move from traditional High-Performance Liquid Chromatography (HPLC) to UPLC is a deliberate choice driven by the need for superior performance. UPLC systems, operating at higher pressures with columns packed with sub-2 µm particles, offer significant improvements in resolution, sensitivity, and speed.[1][2] For complex samples like synthetic peptides, where impurities are often structurally similar to the active pharmaceutical ingredient (API), the enhanced peak capacity of UPLC is indispensable for accurate quantification.
The Analytical Challenge: Understanding N-T-Boc-Trp-Met-Phe Amide and Its Impurity Profile
Before developing a method, we must first understand the analyte and its likely contaminants. N-T-Boc-Trp-Met-Phe amide is synthesized via Solid-Phase Peptide Synthesis (SPPS), a process that, while efficient, is prone to generating a profile of related impurities.
Common Process-Related Impurities from SPPS:
-
Deletion Sequences: Incomplete coupling reactions can lead to peptides lacking one or more amino acids (e.g., Boc-Trp-Phe-NH₂).[3][4]
-
Insertion Sequences: If excess activated amino acids are not completely removed, they can be inserted into the target sequence.[3][5]
-
Incomplete Deprotection: Residual side-chain protecting groups (e.g., on the Tryptophan indole) can remain post-synthesis.[3][6]
-
Racemization: Amino acid residues can undergo epimerization during the activation and coupling steps, leading to diastereomeric impurities that may have different biological activities.[3][4]
Common Degradation Products:
-
Oxidation: The methionine (Met) and tryptophan (Trp) residues are particularly susceptible to oxidation. The sulfur in methionine can be oxidized to methionine sulfoxide, and the indole ring of tryptophan is also a target.[3][6][7]
-
Deamidation: The C-terminal amide can hydrolyze to a carboxylic acid, especially under acidic or basic conditions.[6]
-
Hydrolysis: Peptide bonds can be cleaved under harsh pH conditions, leading to truncated fragments.[8]
A robust analytical method must be able to resolve the main peptide peak from this complex array of potential impurities.
The Solution: A High-Resolution UPLC Method Protocol
The following UPLC method is designed for optimal resolution of N-T-Boc-Trp-Met-Phe amide from its closely related impurities. The causality behind each parameter is critical for performance.
Experimental Protocol: UPLC Purity Determination
| Parameter | Specification | Rationale |
| Instrument | UPLC System with PDA/TUV Detector | Capable of handling high backpressures for efficient separation. PDA detector enables peak purity analysis. |
| Column | Acquity UPLC BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm | The 1.7 µm particle size provides high resolution. The C18 stationary phase is ideal for retaining and separating hydrophobic peptides. The 130Å pore size is optimal for molecules of this size.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening peptide peaks by neutralizing residual silanol groups on the column and forming a neutral complex with the peptide. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency. |
| Flow Rate | 0.4 mL/min | Optimized for the 2.1 mm ID column to ensure high efficiency without generating excessive backpressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and selectivity. |
| Detection | UV at 214 nm | This wavelength allows for sensitive detection of the peptide backbone's amide bonds, providing a more uniform response for the API and its impurities.[10] |
| Injection Volume | 2 µL | A small injection volume minimizes band broadening on the column. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (90:10) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
| Sample Conc. | 0.5 mg/mL | Provides a strong signal for the main peak while allowing for the detection of impurities at the 0.1% level.[10] |
| Gradient | 0-2 min: 30% B2-12 min: 30% to 60% B12-12.5 min: 60% to 90% B12.5-13.5 min: 90% B13.5-14 min: 90% to 30% B14-16 min: 30% B | A shallow gradient (3%/min) is crucial for resolving structurally similar peptide impurities. Steeper ramps are used for column wash and re-equilibration to save time. |
The Proof: A Rigorous Method Validation Framework
To trust the results of our UPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12] This process establishes, through documented evidence, that the method is fit for its intended purpose.
Specificity: Establishing a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. The most definitive way to prove this is through forced degradation studies.[13] The goal is to induce 5-20% degradation of the API to ensure that any potential degradants are generated and can be chromatographically resolved.[11]
Protocol: Forced Degradation
-
Prepare Stock Solution: Dissolve N-T-Boc-Trp-Met-Phe amide in the sample diluent to a concentration of 0.5 mg/mL.
-
Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature for 6 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze an unstressed control and all stressed samples using the UPLC method. Use a PDA detector to assess peak purity of the main API peak in each condition.
Caption: Decision tree for batch release based on UPLC purity results.
Conclusion
The validation of an analytical method is a rigorous but essential process that transforms a series of procedural steps into a reliable, scientifically sound system for quality control. This guide has demonstrated that by leveraging the superior resolving power of UPLC and adhering to a systematic validation framework, one can establish a high-integrity method for assessing the purity of N-T-Boc-Trp-Met-Phe amide. This approach not only ensures that the product meets specifications but also provides the deep process understanding required for robust drug development and regulatory success. The enhanced speed, resolution, and sensitivity offered by this validated UPLC method provide a clear advantage over traditional HPLC, delivering higher confidence in data quality while accelerating development timelines.
References
-
Ontores. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
Mazzeo, J. R. UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Waters Corporation. [Link]
-
Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]
-
Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]
-
AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. [Link]
-
Alphalyse. Accelerated stability and forced degradation studies. [Link]
-
Waters Corporation. (2020). Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. [Link]
-
Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Aral Research. (2024, June 25). Difference Between HPLC and UPLC. [Link]
-
American Laboratory. (2010, February 1). The Missing Link Between HPLC and UPLC Technology. [Link]
-
Technology Networks. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
-
Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. ResearchGate. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Waters Corporation. Characterization of Protein Impurities by Peptide Mapping with UPLC/MSE. [Link]
-
Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Wynendaele, E., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Hansen, P. W., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [Link]
-
Waters Corporation. (2021, January 29). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. aralresearch.com [aralresearch.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. lcms.cz [lcms.cz]
- 10. almacgroup.com [almacgroup.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. database.ich.org [database.ich.org]
- 13. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
Cross-reactivity studies of N-T-Boc-Trp-Met-Phe amide
Topic: Comparative Analysis & Cross-Reactivity Studies of N-t-Boc-Trp-Met-Phe Amide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary: The "Des-Asp" Pharmacophore
N-t-Boc-Trp-Met-Phe-NH2 (Boc-WMF-NH2) represents a critical structural probe in the cholecystokinin (CCK) and gastrin receptor field. It is the des-Aspartate analog of the high-affinity CCK-B agonist Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH2).
In drug development, this molecule serves a specific purpose: Negative Control & Pharmacophore Validation . Its primary utility lies in quantifying the energetic contribution of the Aspartate residue (Asp32 in CCK-33 numbering) to receptor binding. Cross-reactivity studies of this amide reveal the absolute requirement of the anionic side chain for high-affinity interaction with the CCK-B receptor, effectively mapping the receptor's orthosteric binding pocket.
Key Distinction: Do not confuse this peptide with the "CCK-8 Assay" (Cell Counting Kit-8), which utilizes WST-8 tetrazolium salts for cell viability and is chemically unrelated.
Structural & Functional Comparison
To understand the cross-reactivity profile of N-t-Boc-Trp-Met-Phe-NH2, it must be benchmarked against the bioactive parent compound, Boc-CCK-4.
Table 1: Physicochemical and Pharmacological Profile[1]
| Feature | N-t-Boc-Trp-Met-Phe-NH2 (Subject) | Boc-Trp-Met-Asp-Phe-NH2 (Reference) | CCK-8 (Sulfated) (Endogenous Standard) |
| Common Name | Des-Asp-CCK-4; Boc-WMF-amide | Boc-CCK-4; Pentagastrin Analog | CCK-8s |
| Sequence | Boc-Trp-Met-Phe-NH₂ | Boc-Trp-Met-Asp -Phe-NH₂ | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ |
| CCK-B Affinity ( | > 1,000 nM (Low/Inactive) | ~1–5 nM (High) | ~0.5 nM (High) |
| CCK-A Affinity ( | > 10,000 nM (Inactive) | > 1,000 nM (Low) | ~0.2 nM (High) |
| Functional Role | Negative Control / SAR Probe | Selective CCK-B Agonist | Non-selective Agonist |
| Receptor Interaction | Lacks critical salt-bridge partner | Forms salt-bridge via Asp residue | Full orthosteric occupancy |
Scientific Insight: The >1000-fold loss in affinity observed in the subject molecule confirms that the Aspartate residue acts as a "molecular anchor." In the CCK-B receptor, this Asp interacts with specific arginine or histidine residues (e.g., Arg356) in the transmembrane binding pocket. Without it, the hydrophobic Trp-Met-Phe core cannot maintain stable residence time.
Mechanistic Pathway & Cross-Reactivity
The following diagram illustrates the signaling failure of the Des-Asp analog compared to the activation pathway triggered by functional CCK ligands.
Caption: Comparative signaling pathway. The Des-Asp analog fails to stabilize the active GPCR conformation due to the absence of the critical electrostatic interaction.
Experimental Protocols for Cross-Reactivity Assessment
To validate the performance of N-t-Boc-Trp-Met-Phe-NH2 in your own lab, use the following self-validating protocols. These assays are designed to measure the Loss of Function (LoF).
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the
Materials:
-
Cell Line: CHO-K1 stably expressing human CCK-B receptor (CCK2R).
-
Radioligand:
-Bolton-Hunter-CCK-8 (~2000 Ci/mmol). -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.1% BSA, 0.5 mg/mL Bacitracin (peptidase inhibitor).
Workflow:
-
Membrane Prep: Harvest CHO-CCK2R cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a final protein concentration of 0.2–0.5 mg/mL.
-
Incubation: In 96-well plates, add:
-
50 µL Radioligand (0.1 nM final).
-
50 µL Test Compound (N-t-Boc-Trp-Met-Phe-NH2) in serial dilutions (
M to M). -
100 µL Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold Tris buffer.
-
Analysis: Count radioactivity in a gamma counter.
-
Validation Check:
-
Positive Control: Unlabeled CCK-8 or Boc-CCK-4 should show
nM. -
Result: N-t-Boc-Trp-Met-Phe-NH2 should show an
nM (right-shifted curve), confirming low cross-reactivity.
-
Protocol B: Functional Calcium Mobilization (FLIPR)
Objective: Confirm the molecule acts as neither a potent agonist nor a functional antagonist at physiological concentrations.
Workflow:
-
Dye Loading: Load CHO-CCK2R cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.
-
Agonist Mode: Inject N-t-Boc-Trp-Met-Phe-NH2 (
).-
Expected Result: Minimal to no fluorescence increase (inactive agonist).
-
-
Antagonist Mode: Pre-incubate cells with N-t-Boc-Trp-Met-Phe-NH2 (
) for 10 mins, then inject concentration of CCK-8.-
Expected Result: Full signal from CCK-8 (molecule is too weak to antagonize effectively at this concentration).
-
References
-
Structure-Activity Rel
-
CCK Receptor Subtype Selectivity
- Noble, F., Roques, B. P. (1999). "CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology." Progress in Neurobiology.
- Context: Comprehensive review detailing the pharmacophore requirements for CCK-B vs CCK-A binding.
-
Peptide Stability and Modific
-
Bernati, A. L., et al. (2020).[2] "Targeting of cholecystokinin-2 receptor (CCK2R) expressing tumors using radiolabeled minigastrin analogs." Cancers.
- Context: Discusses the stability of the Trp-Met-Asp-Phe sequence and the impact of N-terminal modifications (like Boc) on metabolic stability.
-
Sources
Definitive Guide to Reference Standards for N-T-Boc-Trp-Met-Phe Amide Analysis
Executive Summary: The Precision Imperative
In the development of peptide therapeutics, particularly Gastrin and Cholecystokinin (CCK) analogs, the tripeptide derivative N-T-Boc-Trp-Met-Phe amide (CAS: 104180-24-7) serves a dual critical role: as a key synthetic intermediate and a specific impurity marker (Des-Asp3-Gastrin Related Peptide).
The analytical challenge with this compound lies in its inherent instability. The presence of Methionine (Met) and Tryptophan (Trp) creates a "perfect storm" for degradation—Met is prone to oxidation (forming sulfoxides), while Trp is susceptible to photo-oxidation and kynurenine pathway degradation.
This guide objectively compares the performance of High-Fidelity Certified Reference Standards (HF-CRS) against Generic Research Grade (GRG) alternatives. We demonstrate that for regulatory submission and robust impurity profiling, the use of HF-CRS is not merely a compliance box-checking exercise but a scientific necessity to prevent false-positive impurity identification and potency calculation errors.
Critical Quality Attributes (CQAs) & Comparative Analysis
The selection of a reference standard for N-T-Boc-Trp-Met-Phe amide must be driven by the need to resolve the parent compound from its oxidative degradants.
The "Hidden" Impurity Trap
Generic standards often report "Purity >95%" based on UV area normalization at 214 nm. However, this method frequently masks the Met-Sulfoxide (Met(O)) variant, which co-elutes under standard gradients and has a similar extinction coefficient.
Comparative Performance Table: HF-CRS vs. Generic Alternatives
| Feature | High-Fidelity Certified Standard (HF-CRS) | Generic Research Grade (GRG) | Impact on Analysis |
| Purity Specification | > 98.0% (validated by orthogonal HPLC) | > 95.0% (generic UV area %) | GRG risks failing system suitability for related substances. |
| Met-Oxidation Level | < 0.5% (Strictly controlled) | 2.0% - 5.0% (Often unreported) | High baseline oxidation in GRG makes it impossible to quantify oxidation in your sample. |
| Peptide Content | Determined by Mass Balance (C/H/N + H2O + Residual Solvent) | Assumed 100% or estimated | GRG leads to gross errors in potency assignment (up to 15% variance). |
| Homogeneity | Lyophilized under Argon | Bulk powder | GRG absorbs moisture, accelerating Met oxidation post-opening. |
| Traceability | qNMR / ISO 17034 Accredited | Vendor CoA only | HF-CRS is required for GMP release testing. |
Degradation Mechanics & Visualization
To understand the necessity of high-stability standards, one must visualize the degradation pathways that occur if the standard is not manufactured and stored under rigorous inert conditions.
Diagram 1: Oxidative Degradation Pathways of N-T-Boc-Trp-Met-Phe Amide
Caption: The primary degradation route is Methionine oxidation (Red path), which occurs rapidly in non-inert atmospheres, compromising standard integrity.
Experimental Protocols
The following protocols are designed to validate the quality of your reference standard and ensure it is "Fit for Purpose."
Protocol A: Orthogonal Purity Assessment (HPLC-UV-MS)
Objective: To separate the parent peptide from the Met-sulfoxide impurity, which often co-elutes on standard C18 columns.
Reagents:
-
Mobile Phase A: 0.1% Perchloric Acid (HClO4) in Water (Low pH suppresses silanol interactions). Note: TFA is acceptable but HClO4 often provides sharper peaks for hydrophobic peptides.
-
Mobile Phase B: Acetonitrile.[1]
-
Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect CSH C18), 150 x 4.6 mm, 3.5 µm. Reasoning: Phenyl columns offer alternative selectivity for aromatic residues (Trp, Phe).
Method parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Improves mass transfer for hydrophobic peptides).
-
Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Phe side chains).
-
Gradient:
-
0 min: 30% B
-
20 min: 60% B (Shallow gradient is critical for resolving the Met-oxide).
-
25 min: 90% B
-
Acceptance Criteria:
-
Resolution (Rs): > 1.5 between Main Peak and nearest impurity (likely Met-oxide, eluting earlier).
-
Mass Balance: The main peak must correspond to m/z [M+H]+ ~ 582.3 (approx).
Protocol B: Standard Handling & Solubilization
Objective: Prevent "In-Vial" degradation during use.
-
Equilibration: Allow the lyophilized vial to reach room temperature before opening (prevents condensation).
-
Solvent Choice: Dissolve in DMSO or DMF first (hydrophobic nature), then dilute with water/buffer.
-
Caution: Avoid protic solvents like Methanol if storing for >24 hours, as slow transesterification can occur at the C-terminus.
-
-
Inerting: Overlay the headspace with Argon or Nitrogen immediately after use.
-
Storage: Aliquot into single-use vials and freeze at -20°C. Do not freeze-thaw.
Analytical Workflow for Reference Standard Qualification
This workflow illustrates the decision matrix for accepting a standard for regulatory work.
Diagram 2: Qualification Decision Matrix
Caption: A rigorous qualification workflow prevents the use of degraded standards, ensuring data integrity in downstream applications.
References
-
National Institutes of Health (NIH). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. (2010). Retrieved from [Link]
Sources
Comparative potency of Boc-protected vs free amine Trp-Met-Phe
This guide provides an in-depth technical comparison of Boc-Trp-Met-Phe (Boc-WMF) versus its free amine counterpart, H-Trp-Met-Phe (H-WMF).
While the tripeptide sequence Trp-Met-Phe (WMF) is widely recognized as a bioactive motif—serving as both a truncated analog of the CCK-4/Gastrin pharmacophore and a potent antioxidant —the N-terminal protection status fundamentally alters its utility, stability, and biological potency.
Part 1: Executive Analysis & Core Distinction
The choice between the Boc-protected and free amine forms is not merely a matter of synthesis convenience but a determinant of biological efficacy.
-
Boc-Trp-Met-Phe (Boc-WMF): The preferred research standard for cellular and receptor-based assays. The tert-butyloxycarbonyl (Boc) group acts as a "lipophilic cap" and a shield against exopeptidases. In the context of Cholecystokinin (CCK) research, this molecule is often identified as Des-Asp³-Gastrin Related Peptide .[1] Although less potent than the full CCK-4 tetrapeptide (due to the missing Aspartate), the Boc group mimics the steric bulk of the preceding peptide bond, preserving residual affinity and significantly enhancing membrane permeability.
-
Free Amine Trp-Met-Phe (H-WMF): Primarily a metabolic intermediate or a negative control. Without N-terminal protection, the free amine is highly susceptible to rapid degradation by aminopeptidases (half-life < 5 minutes in plasma). While the intrinsic radical-scavenging capacity of the Trp/Met side chains remains, the molecule's inability to reach intracellular targets intact renders it effectively less potent in live-cell models.
Part 2: Physicochemical & Potency Comparison
The following table contrasts the functional attributes of both forms, highlighting why Boc-protection is critical for "effective potency" (activity observed in a biological system) versus "intrinsic potency" (theoretical binding).
| Feature | Boc-Trp-Met-Phe (Protected) | H-Trp-Met-Phe (Free Amine) | Impact on Potency |
| Stability (Serum) | High: Resistant to aminopeptidases. | Low: Rapid N-terminal cleavage. | Boc form sustains therapeutic concentrations for hours; Free amine degrades in minutes. |
| Lipophilicity (LogP) | High: Hydrophobic Boc group aids membrane crossing. | Low: Zwitterionic nature hinders passive transport. | Boc form effectively penetrates cell membranes to reach cytosolic targets (e.g., ROS). |
| Receptor Binding (CCK) | Moderate/Low: Boc mimics backbone sterics, allowing weak binding. | Negligible: Loss of N-cap destabilizes the active conformation. | Boc protection partially compensates for the truncated sequence in receptor docking. |
| Primary Application | Cellular Reagent: Antioxidant assays, receptor antagonism studies. | Synthetic Precursor: Starting material for N-terminal modification. | Boc form is the functional "tool compound." |
Mechanistic Insight: The "N-Cap" Effect
In peptide pharmacology, the N-terminus often forms critical hydrogen bonds or salt bridges. However, for short hydrophobic peptides like WMF, the N-terminus is a liability.
-
Exopeptidase Shielding: Aminopeptidases require a free N-terminal amine to initiate cleavage. The Boc group sterically and chemically blocks this active site, extending the peptide's half-life from minutes to hours.
-
Membrane Permeability: The free amine (NH₃⁺ at physiological pH) creates a charge barrier. Masking this charge with a Boc group significantly increases the partition coefficient, allowing the peptide to diffuse through the lipid bilayer to exert intracellular antioxidant effects.
Part 3: Biological Potency Pathways
The following diagram illustrates the divergent fates of Boc-WMF and H-WMF in a biological system, emphasizing the "Stability-Potency" paradox.
Caption: Differential fate of Boc-protected vs. Free amine WMF. Boc protection enables membrane transport and enzyme resistance, while the free amine is rapidly degraded.
Part 4: Validated Experimental Protocols
To empirically verify the potency difference, the following protocols assess metabolic stability and antioxidant efficacy .
Protocol A: Comparative Serum Stability Assay
Objective: To quantify the half-life extension provided by Boc protection.
-
Preparation: Dissolve Boc-Trp-Met-Phe and H-Trp-Met-Phe separately in DMSO to 10 mM stock. Dilute to 100 µM in PBS.
-
Incubation: Mix 100 µL of peptide solution with 100 µL of pooled human serum (pre-warmed to 37°C).
-
Sampling: At time points t=0, 5, 15, 30, 60, and 120 mins, remove 20 µL aliquots.
-
Quenching: Immediately add 80 µL of ice-cold Acetonitrile (containing 0.1% TFA) to precipitate serum proteins and stop enzymatic activity. Centrifuge at 10,000 x g for 5 mins.
-
Analysis: Inject supernatant into HPLC (C18 column).
-
Mobile Phase: Gradient 5-60% ACN in water (0.1% TFA).
-
Detection: UV at 280 nm (Tryptophan absorption).
-
-
Result: Plot peak area vs. time. Expect H-WMF to degrade >50% within 15 mins, while Boc-WMF remains >90% intact at 2 hours.
Protocol B: Intracellular ROS Scavenging (Cellular Potency)
Objective: To demonstrate that Boc-WMF is more potent in live cells due to permeability.
-
Cell Culture: Seed HeLa or HepG2 cells in 96-well plates (10,000 cells/well). Incubate 24h.
-
Pre-treatment: Treat cells with varying concentrations (10, 50, 100 µM) of Boc-WMF or H-WMF for 2 hours. Include a vehicle control.
-
Stress Induction: Wash cells and add 100 µM H₂O₂ (oxidative stressor) for 30 mins.
-
Detection: Load cells with DCFH-DA (10 µM), a fluorescent ROS probe, for 30 mins.
-
Measurement: Read fluorescence (Ex/Em: 485/535 nm).
-
Interpretation: Lower fluorescence indicates higher antioxidant potency. Boc-WMF should show a dose-dependent reduction in ROS signal, whereas H-WMF will show minimal effect due to poor uptake and degradation.
References
-
National Institutes of Health (NIH). (2007). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2019). Identification and Active Evaluation of Antioxidant Peptides from Protein Hydrolysates. Retrieved from [Link]
Sources
The Analytical Challenge: Why Sequence Confirmation is Not Purity
Comprehensive Analytical Comparison: Elemental Analysis vs. Orthogonal Techniques for N-T-Boc-Trp-Met-Phe Amide Confirmation
In peptide synthesis and drug development, confirming the identity of a target molecule is often conflated with confirming its absolute purity. The synthetic tetrapeptide derivative N-T-Boc-Trp-Met-Phe amide (des-Asp3-gastrin related peptide, CAS 104180-24-7) presents a specific analytical challenge. With a theoretical formula of
While High-Resolution Mass Spectrometry (HRMS) is the industry standard for sequence verification, it suffers from an analytical blind spot: it normalizes purity only against ionizable species. To establish an absolute mass balance—a critical requirement for regulatory sameness studies—elemental analysis (CHNS) must be integrated with orthogonal techniques like quantitative NMR (qNMR) [1][1].
Orthogonal Workflow for Absolute Purity
To achieve self-validating absolute quantification, laboratories must deploy a multi-modal approach. The workflow below illustrates how elemental data, exact mass, and nuclear magnetic resonance synergize to eliminate analytical blind spots.
Orthogonal analytical workflow for peptide purity confirmation integrating EA, HRMS, and qNMR.
Comparative Methodologies: Self-Validating Protocols
A robust analytical protocol must not only generate data but concurrently prove its own validity. The following methodologies detail the causality behind each experimental parameter.
Elemental Analysis (CHNS): The Mass Balance Anchor
Elemental analysis provides the foundational bulk composition of the sample. Because it combusts the entire sample, it accounts for everything—including water and salts that HRMS misses [2][2].
-
Step 1: System Calibration. Run an empty tin capsule (blank) to establish the baseline, followed by a traceable sulfanilamide standard to calibrate the Thermal Conductivity Detector (TCD) response factors.
-
Step 2: Sample Preparation. Accurately weigh 1.500 mg of Boc-Trp-Met-Phe-NH2 into a tin capsule. Add a small amount of Vanadium Pentoxide (
).-
Causality: The tin capsule acts as a catalyst, creating a localized exothermic flash (~1800°C) upon oxygen introduction. Because the peptide contains a thioether (Methionine), sulfur can form resistant
mixtures. ensures the quantitative conversion of all sulfur strictly to for accurate detection.
-
-
Step 3: Combustion & Detection. Pass the combusted gases through a copper reduction column to convert
to , then separate via GC. -
Step 4: Self-Validation. Re-run the sulfanilamide standard post-analysis. If the calibration drift exceeds 0.2%, the run is invalidated, ensuring system stability throughout the batch.
High-Resolution Mass Spectrometry (HRMS): Sequence & Impurity Profiling
While EA provides bulk purity, it cannot distinguish between the pure peptide and structurally related impurities (e.g., oxidized variants) because their elemental ratios are nearly identical.
-
Step 1: System Suitability. Inject a blank (0.1% Formic Acid in Acetonitrile) to confirm zero carryover.
-
Step 2: Chromatography. Separate the sample using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% Formic Acid.
-
Causality: Formic acid serves a dual purpose: it suppresses secondary silanol interactions on the column (preventing peak tailing) and provides abundant protons to facilitate positive electrospray ionization (ESI+).
-
-
Step 3: Acquisition. Acquire MS1 and MS/MS spectra. Extract ion chromatograms specifically for
Da.-
Causality: The
Da shift is the diagnostic marker for Methionine oxidation (forming a sulfoxide), a primary degradation pathway for this specific peptide sequence.
-
-
Step 4: Self-Validation. Spike a known internal standard peptide into a parallel run. The mass accuracy must remain within
ppm error to validate the mass analyzer's calibration.
Quantitative NMR (qNMR): The Universal Orthogonal Check
qNMR provides absolute quantification by comparing the integral of a peptide-specific proton against a certified internal calibrator, independent of the compound's ionization efficiency [3][3].
-
Step 1: Sample Dissolution. Dissolve 5.0 mg of the peptide in
. -
Step 2: Calibrator Addition. Add a gravimetrically precise amount of traceable Maleic acid.
-
Causality: Maleic acid provides a sharp singlet at ~6.3 ppm, which sits perfectly in the "empty" spectral window between the peptide's aliphatic signals (Boc/Met at 1.3–2.5 ppm) and aromatic signals (Trp/Phe at 7.0–7.6 ppm).
-
-
Step 3: Acquisition. Use a 90° excitation pulse with a 60-second relaxation delay (D1).
-
Step 4: Self-Validation. The calculated integral ratio of the calibrator must match its known gravimetric concentration within a 0.5% margin of error.
Quantitative Data & Performance Comparison
The necessity of orthogonal testing becomes obvious when comparing theoretical expectations against experimental realities. Table 1 demonstrates a common scenario where HRMS indicates >99% purity, yet Elemental Analysis reveals a discrepancy.
Table 1: Theoretical vs. Experimental CHNS Data for Boc-Trp-Met-Phe-NH2
| Element | Theoretical Mass Fraction (%) | Experimental Observation (%) | Deviation (Δ%) | Diagnostic Implication |
| Carbon (C) | 61.94 | 59.80 | -2.14 | Proportional drop indicates non-carbonaceous mass dilution. |
| Hydrogen (H) | 6.76 | 6.65 | -0.11 | Slight drop, but H is highly sensitive to ambient moisture. |
| Nitrogen (N) | 12.04 | 11.60 | -0.44 | The ~3.5% relative drop in N confirms the presence of non-nitrogenous impurities. |
| Sulfur (S) | 5.51 | 5.30 | -0.21 | Confirms intact Methionine, but diluted by overall sample mass. |
Causality of Deviation: The proportional drop across C, N, and S indicates the presence of ~3.5% non-combustible or non-nitrogenous mass—typically retained water from lyophilization or residual precipitation solvents [6][6]. HRMS is entirely blind to this 3.5% impurity mass.
Table 2: Analytical Modality Comparison Matrix
| Analytical Feature | Elemental Analysis (CHNS) | HRMS (LC-MS/MS) | Quantitative NMR (qNMR) |
| Primary Output | Absolute bulk mass fraction | Exact mass & sequence | Absolute molar concentration |
| Detects Inorganic Salts/Water | Yes (via mass balance deviation) | No (Invisible to ESI) | Partial (Detects water, misses salts) |
| Detects Met Oxidation (+16 Da) | No (Ratios remain identical) | Yes (High sensitivity) | Yes (via chemical shift changes) |
| Calibration Dependency | External standard curve | External reference standard | Internal compound-independent calibrator |
| Sample Destruction | Destructive (Combustion) | Destructive (Ionization) | Non-destructive (Recoverable) |
Discussion: Regulatory Grounding & The Mass Balance Approach
Regulatory bodies (such as the FDA and EMA) increasingly scrutinize synthetic peptides submitted under generic drug pathways (505(j) or 505(b)(2)). Relying solely on chromatographic purity (HPLC-UV/HRMS) is no longer defensible because it normalizes the data against detected peaks only, ignoring "invisible" mass.
The integration of Elemental Analysis provides the foundational mass balance. When combined with qNMR (which corrects for structurally related impurities without needing identical reference standards) [7][7] and HRMS (which identifies specific sequence variants), the resulting data forms an airtight, self-validating dossier. For a complex, protected peptide like Boc-Trp-Met-Phe-NH2, this orthogonal strategy is not just best practice—it is the only way to unequivocally prove absolute purity.
References
-
Using qNMR as Platform Methods of Oligonucleotides and Peptides, AZoM. 4
-
How NMR Enhances Chemical Analysis Accuracy?, Creative Biostructure. 3
-
Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent, MDPI. 2
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification, PMC. 5
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation, MDPI. 7
-
Regulatory Requirements for Peptide Sameness Study (FDA & Health Canada), Resolvemass. 1
-
An SI-traceable reference material for virus-like particles, NPL Publications. 6
-
Alfa Chemistry (Page 297) @ ChemBuyersGuide.com, Inc.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. mdpi.com [mdpi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. azom.com [azom.com]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
N-T-Boc-Trp-Met-Phe amide proper disposal procedures
Operational Guide: Safe Handling and Disposal of N-T-Boc-Trp-Met-Phe Amide
As a synthetic peptide derivative utilized in drug development and receptor studies, N-T-Boc-Trp-Met-Phe amide (DES-ASP3-GASTRIN RELATED PEPTIDE, CAS: 104180-24-7)[1] requires strict lifecycle management. While peptides are not typically classified as acutely toxic heavy metals, their potent biological activity, high hydrophobicity, and unknown long-term environmental impacts legally mandate their management as hazardous chemical waste under the EPA’s Resource Conservation and Recovery Act (RCRA)[2][3].
This guide provides application scientists and laboratory managers with the mechanistic reasoning and self-validating protocols necessary to safely handle, segregate, and dispose of this compound.
Chemical Profile & Mechanistic Safety Insights
To design an effective disposal strategy, we must first understand the chemical causality behind the compound's behavior:
-
Hydrophobicity & Solvent Dependency: The presence of the tert-butyloxycarbonyl (Boc) protecting group, combined with the hydrophobic side chains of Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe), renders this peptide highly insoluble in water[4]. Reconstitution typically requires strong polar aprotic solvents, most commonly Dimethyl Sulfoxide (DMSO).
-
The Transdermal Carrier Risk: DMSO is a powerful penetrant. If N-T-Boc-Trp-Met-Phe amide is dissolved in DMSO, the solvent acts as a molecular carrier, capable of transporting the biologically active peptide directly through the skin and into the bloodstream[5]. Standard nitrile gloves degrade in approximately 5 minutes upon contact with DMSO, necessitating upgraded PPE for liquid handling[5].
-
Oxidative Instability: The molecular formula (C30H39N5O5S) includes a thioether group in Methionine and an electron-rich indole ring in Tryptophan[4]. Both are highly susceptible to oxidation. Mixing this peptide waste with strong oxidizing agents or inorganic acids can trigger exothermic degradation, leading to heat generation and dangerous pressure buildup inside sealed waste containers[6][7].
Quantitative Logistics & Regulatory Limits
Laboratory waste management relies on strict adherence to quantitative limits. The following table summarizes the critical data points governing the storage and disposal of this peptide and its associated solvents.
| Parameter | Quantitative Value | Operational Impact |
| CAS Number | 104180-24-7 | Required for accurate EHS Chemical Waste Tagging[1]. |
| Molecular Formula | C30H39N5O5S | Indicates presence of sulfur; strictly segregate from oxidizers[4]. |
| SAA Volume Limit | 55 Gallons | Exceeding this limit in a lab violates EPA RCRA regulations[8]. |
| SAA Inspection | ≥ 1 time per week | Mandated by 40 CFR 264.174 to verify container integrity[9]. |
| Max Storage Time | 90 to 180 Days | Dictates EHS pickup scheduling based on site generator status[9]. |
| Glove Degradation | ~5 Minutes | Standard nitrile fails rapidly in DMSO; requires 8-mil+ thickness[5]. |
Immediate Safety & Spill Response Protocols
Preparation is the foundation of laboratory safety. In the event of a spill, utilize the following self-validating recovery protocols.
Protocol A: Solid Powder Spill
-
Don PPE: Equip safety goggles, a lab coat, and standard chemical-resistant gloves[2].
-
Containment: Do not use water, as the hydrophobic powder will repel it and spread.
-
Collection: Carefully sweep up the powder using a dedicated brush or damp absorbent pads (to prevent aerosolization of the fine dust)[2].
-
Validation & Disposal: Place all swept material and contaminated cleanup items into a sealable hazardous waste container[10]. Validate the area is clean by visually inspecting for residual white powder under bright light.
Protocol B: Liquid Solution Spill (Peptide in DMSO)
-
Isolate & Ventilate: Isolate the area. DMSO exists primarily in the vapor phase at room temperature and must be cleared via adequate ventilation[7].
-
Absorption: Apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) directly over the liquid[10].
-
Collection: Collect the saturated absorbent and place it in a compatible, leak-proof hazardous waste container[7].
-
Decontamination & Validation: Wash the spill site thoroughly with soap and water[10]. Validate decontamination by ensuring the surface is no longer slick (DMSO leaves a distinct tactile residue).
Step-by-Step RCRA-Compliant Disposal Procedures
Under no circumstances should N-T-Boc-Trp-Met-Phe amide be disposed of in the regular trash, nor should its solutions be poured down standard laboratory drains[2][11].
Step 1: Solid Waste Processing
-
Collect unused, expired, or spilled solid peptide in a clearly labeled, sealable container (e.g., a High-Density Polyethylene (HDPE) bottle)[2].
-
Immediately attach a completed Chemical Waste Tag upon adding the first grain of waste. Identify the constituent fully by name; do not use acronyms[12].
Step 2: Liquid Waste Processing (Solvent Mixtures)
-
Solutions containing the peptide (e.g., in DMSO or Methanol) must be collected in a designated "Non-Halogenated Organic Waste" container[7].
-
Self-Validation Check: Before sealing, verify that no aqueous oxidizers or peroxide-forming chemicals have been added to this specific jug to prevent incompatible mixture reactions[12].
-
Keep the container tightly closed at all times unless actively adding waste (using an EHS-approved funnel with a lid)[13].
Step 3: Contaminated Consumables & Glassware
-
Items such as pipette tips, empty reagent vials, and contaminated gloves must be treated as solid chemical waste[14].
-
Glassware Recycling Exception: Empty glass bottles can be recycled only if they are "triple rinsed" with a suitable solvent (e.g., acetone, then water) and air-dried[6]. The rinsate must be collected as liquid hazardous waste.
Waste Segregation & SAA Management Workflow
Waste must be stored in a Satellite Accumulation Area (SAA) at or near the point of generation[6]. The SAA must be secure, away from general laboratory traffic, and strictly segregated from incompatible chemicals[15].
Figure 1: Decision tree and RCRA-compliant disposal workflow for N-T-Boc-Trp-Met-Phe amide waste.
References
-
NIH Waste Disposal Guide - mwcog.org. 13
-
NIH Waste Disposal Guide 2022 - nih.gov. 12
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides - peptide24.store. 11
-
Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals - benchchem.com. 2
-
Navigating the Safe Disposal of T140 Peptide: A Comprehensive Guide - benchchem.com. 15
-
DES-ASP3-GASTRIN RELATED PEPTIDE CAS#: 104180-24-7 - chemicalbook.com. 1
-
Materials Safety Data Sheet - Synthetic Peptides - peptidesynthetics.co.uk. 10
-
Proper Handling and Disposal of Laboratory Waste - jove.com. 6
-
C30H39N5O5 - CAS号查询 - ichemistry.cn. 16
-
Hazardous Waste Disposal Guide - Research Areas - dartmouth.edu. 14
-
Disposal of Chemicals in the Laboratory - emsllcusa.com. 3
-
Hazardous Waste Management in the Laboratory - labmanager.com. 9
-
Unwanted Laboratory Materials & Other Environmental Waste Disposal - byu.edu. 8
-
RCRA | Environmental Health and Safety - case.edu. 17
-
MSDS DMSO - zen-bio.com.7
-
Hazard Communication Manual - usda.gov. 5
Sources
- 1. DES-ASP3-GASTRIN RELATED PEPTIDE CAS#: 104180-24-7 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. ichemistry.cn [ichemistry.cn]
- 5. Hazard Communication Manual : USDA ARS [ars.usda.gov]
- 6. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 7. zen-bio.com [zen-bio.com]
- 8. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 9. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 10. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 11. peptide24.store [peptide24.store]
- 12. nems.nih.gov [nems.nih.gov]
- 13. mwcog.org [mwcog.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ichemistry.cn [ichemistry.cn]
- 17. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal Protective Equipment & Operational Guide: N-t-Boc-Trp-Met-Phe Amide
Executive Technical Summary
Compound Identity: N-tert-Butoxycarbonyl-L-Tryptophyl-L-Methionyl-L-Phenylalanine amide (N-t-Boc-Trp-Met-Phe-NH
-
Bioactivity: As a CCK analog fragment, it possesses potential secretagogue activity and receptor affinity. It must be treated as a Potent Bioactive Material .
-
Chemical Instability: The Methionine (Met) residue is highly susceptible to oxidation (sulfoxide formation), and Tryptophan (Trp) is sensitive to photo-oxidation.
-
Sensitization: Inhalation of peptide dust can induce potent immunological sensitization.
Risk Assessment & PPE Matrix
This protocol moves beyond generic "lab safety" to address specific peptide chemistry risks.
Hazard Identification Table
| Hazard Category | Specific Risk Source | Consequence | Mitigation Strategy |
| Respiratory | Lyophilized Powder (Dust) | Mucosal sensitization; anaphylactic potential upon re-exposure. | Zero-Inhalation Policy. Handle only in Fume Hood or Biosafety Cabinet. |
| Dermal | Lipophilic Boc-Group | Enhanced skin permeation compared to free peptides. | Double-gloving (Nitrile); immediate wash upon splash. |
| Chemical | Methionine/Tryptophan | Rapid oxidation renders experimental data useless. | Strict Anaerobic Handling (Nitrogen/Argon purge). |
| Physical | Static Charge | Powder scattering; loss of expensive material. | Use anti-static gun or polonium strips during weighing. |
PPE Decision Logic
Standard Operating Condition: BSL-2 Guidelines adapted for Chemical Synthesis.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for solubilization steps involving DMSO/DMF.
-
Hand Protection: Double Nitrile Gloves (0.11 mm min. thickness).
-
Outer Layer: Change immediately after contact.[1]
-
Inner Layer: Inspect for breaches.
-
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).
-
Secondary (if hood unavailable/spill cleanup): N95 or P100 Particulate Respirator.
-
-
Body: Tyvek® sleeves or disposable lab coat with elastic cuffs to prevent powder migration up the wrist.
Operational Protocol: Handling & Solubilization
Objective: Solubilize N-t-Boc-Trp-Met-Phe amide while preserving the oxidation-prone Methionine residue.
The "Zero-Oxidation" Workflow
The presence of Methionine (Met) demands the exclusion of atmospheric oxygen.
Step 1: Environmental Equilibration
-
Remove the vial from -20°C storage.
-
CRITICAL: Allow the vial to warm to room temperature (RT) inside a desiccator for at least 30 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, catalyzing hydrolysis and aggregation.
Step 2: Weighing (Static Control)
-
Peptides protected with Boc groups are often fluffy and statically charged.
-
Use an anti-static gun on the spatula and weighing boat.
-
Weigh inside the fume hood. If the balance is outside, seal the weighing vessel before transport.
Step 3: Solubilization (The Hydrophobic Challenge) This peptide is highly hydrophobic due to the Boc group and aromatic residues (Trp, Phe).
-
Solvent: Do not attempt to dissolve directly in aqueous buffer.[2] Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[2]
-
Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.
-
Oxidation Defense:
-
Degas solvents with Nitrogen/Argon for 5 minutes prior to use.
-
(Optional) Add 0.1% DTT (Dithiothreitol) if the downstream assay tolerates reducing agents, to protect the Met residue.
-
Step 4: Dilution
-
Slowly add the DMSO stock to your aqueous buffer (e.g., PBS) while stirring.
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.
Visual Workflow (Graphviz)
Caption: Operational workflow emphasizing moisture control and solvent selection to prevent peptide degradation.
Emergency & Disposal Procedures
Spill Response Logic
Scenario: Powder spill inside the Fume Hood.
-
Stop: Cease airflow disruption (do not move hands rapidly).
-
Cover: Gently place a chemically resistant absorbent pad over the powder to prevent aerosolization.
-
Wet: Dampen the pad with ethanol (do not pour directly on powder).
-
Wipe: Wipe inward from the periphery to the center.
-
Dispose: Place all materials in a sealed biohazard/chemical waste bag.
Disposal Protocol
Never dispose of this peptide down the drain.[1] It is a bioactive organic compound.
| Waste Stream | Item | Protocol |
| Solid Chemical Waste | Weighing boats, contaminated gloves, dry powder spills. | Double-bag in clear polyethylene; label "Bioactive Peptide/Cytotoxic". |
| Liquid Chemical Waste | DMSO/DMF stock solutions. | Segregate into "Halogen-Free Organic Solvents" (if DMSO) or "Halogenated" (if DMF/TFA used). |
| Sharps | Needles/Syringes used for injection. | Standard Sharps Container (Incineration). |
Exposure Decision Tree (Graphviz)
Caption: Immediate response logic for exposure incidents involving bioactive peptides.
References & Authority
-
Biomatik. (2017). Peptide Handling Guideline: Oxidation of Methionine and Tryptophan. Retrieved from
-
Thermo Fisher Scientific. (2025). Handling and Storage Instruction: Custom Peptides. Retrieved from
-
Bachem. (2025). Handling and Storage Guidelines for Peptides.[1][3] Retrieved from
-
National Institutes of Health (NIH). (1994). Conformational analysis of CCK-B agonists. Biopolymers.[4] Retrieved from
-
BenchChem. (2025). Personal protective equipment for handling Peptides.[5] Retrieved from
Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your specific vendor before handling.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
